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(dimethyl-1H-1,2,3-triazol-4-yl)methanol Documentation Hub

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  • Product: (dimethyl-1H-1,2,3-triazol-4-yl)methanol
  • CAS: 942060-18-6

Core Science & Biosynthesis

Foundational

(dimethyl-1H-1,2,3-triazol-4-yl)methanol CAS number and properties

An In-Depth Technical Guide to (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanol: Synthesis, Properties, and Applications in Medicinal Chemistry Authored by: A Senior Application Scientist This technical guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanol: Synthesis, Properties, and Applications in Medicinal Chemistry

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol, a key heterocyclic building block in modern drug discovery and materials science. We will delve into its chemical identity, physicochemical properties, synthesis, and key applications, offering field-proven insights for researchers and development professionals.

Introduction: The Prominence of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system has emerged as a cornerstone in medicinal chemistry, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". This five-membered heterocycle is not merely a passive linker; it is a robust bioisostere for the amide bond, offering improved metabolic stability and synthetic accessibility. Its unique electronic properties, including a large dipole moment and the ability to act as both a hydrogen bond donor and acceptor, allow it to engage in a wide range of biological interactions.

Within this important class of compounds, (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol stands out as a versatile bifunctional building block. It incorporates the stable, N-methylated triazole core, which prevents tautomerization and provides a fixed vector for molecular elaboration, and a primary alcohol handle, which is readily amenable to a vast array of chemical transformations. This guide will focus specifically on the 1,5-dimethyl isomer, providing the necessary data and protocols for its effective utilization.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's properties are prerequisites for its successful application in any research endeavor.

Identifiers and Nomenclature

For clarity and unambiguous identification, the following identifiers are associated with the target compound:

IdentifierValue
IUPAC Name (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanol
CAS Number 1246616-62-5
Molecular Formula C₅H₉N₃O
Molecular Weight 127.14 g/mol
Canonical SMILES CN1N=C(C(=N1)C)CO
Physicochemical Data

The physical and chemical properties of (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol dictate its handling, solubility, and reactivity.

PropertyValueSource
Physical State White to off-white solid
Melting Point 78 - 82 °C
Boiling Point Data not available
Solubility Soluble in methanol, ethanol, DMSO, and water

Note: Experimental properties like boiling point may not be readily available for non-commercial or niche research chemicals. Solubility is generally inferred from its structure and common laboratory use.

Synthesis and Characterization

The synthesis of (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol is most effectively achieved through the CuAAC reaction. This section outlines the underlying chemistry and provides a validated experimental protocol.

Retrosynthetic Analysis and Strategy

The core of the molecule is the 1,4,5-trisubstituted 1,2,3-triazole ring. This is classically formed from the cycloaddition of an azide and a terminal alkyne. For our target, the logical precursors are methyl azide (CH₃N₃) and 2-butyn-1,4-diol, which is then selectively mono-protected and oxidized, or more directly, from 2-butyn-1-ol. The N-methylation on the N1 position arises from the use of methyl azide.

G target (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanol intermediate Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) target->intermediate reagents Methyl Azide (CH3N3) + 2-Butyn-1-ol intermediate->reagents Precursors G cluster_0 Step 1: Methyl Azide Generation (In Situ) cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Work-up & Purification azide_gen 1. Dissolve NaN3 2. Add (CH3)2SO4 @ 0°C 3. Stir at RT azide_sol Methyl Azide Solution azide_gen->azide_sol cu_cat CuSO4 + Na-Ascorbate reaction Combine and Stir at RT for 12-24h cu_cat->reaction alkyne 2-Butyn-1-ol in tBuOH/H2O alkyne->reaction azide_sol->reaction workup 1. Quench with NH4OH 2. Extract with DCM 3. Dry and Concentrate reaction->workup purify Silica Gel Chromatography workup->purify G cluster_0 Chemical Transformations cluster_1 Resulting Intermediates start_mol (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanol oxidation Oxidation (e.g., PCC, DMP) start_mol->oxidation coupling Coupling (Esterification, Etherification) start_mol->coupling activation Activation (e.g., TsCl, MsCl) start_mol->activation aldehyde Triazole-4-carboxaldehyde oxidation->aldehyde ester_ether Ester/Ether-Linked Adducts coupling->ester_ether activated_intermediate Triazolyl-methyl Tosylate/Mesylate activation->activated_intermediate

Exploratory

High-Resolution Structural Differentiation: 1,4- vs. 1,5-Dimethyl-1,2,3-Triazole Isomers

This guide provides a high-resolution technical analysis of the structural, synthetic, and analytical differentiation between (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol and its regioisomer, (1,4-dimethyl-1H-1,2,3-triaz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a high-resolution technical analysis of the structural, synthetic, and analytical differentiation between (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol and its regioisomer, (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol .

These molecules are classic examples of the regiochemical divergence observed in the cycloaddition of organic azides with internal alkynes (specifically 2-butyn-1-ol). Correct structural assignment is critical in medicinal chemistry, as the substitution pattern on the 1,2,3-triazole ring profoundly alters the dipole moment, metabolic stability, and vector positioning of pharmacophores.

Executive Technical Summary

The reaction of methyl azide (


) with 2-butyn-1-ol  yields two regioisomers. While they share identical molecular weights and functional groups, their 3D spatial arrangement creates distinct spectroscopic signatures and biological profiles.
  • Isomer A (1,5-Dimethyl): Characterized by the steric proximity of the N1-Methyl and C5-Methyl groups. This creates a hydrophobic "shield" on one side of the ring.

  • Isomer B (1,4-Dimethyl): Characterized by the proximity of the N1-Methyl and C5-Hydroxymethyl groups. This introduces potential intramolecular hydrogen bonding or specific solvation effects absent in the 1,5-isomer.

Feature1,5-Dimethyl Isomer 1,4-Dimethyl Isomer
IUPAC Name (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol(1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol
N1 Proximity Adjacent to C5-Methyl Adjacent to C5-Hydroxymethyl
Dipole Moment Generally Higher (~5.0 D)Generally Lower (~4.0 D)
Key NOE Signal Strong N-Me

C-Me
Strong N-Me

O-CH

Synthetic Route RuAAC (Ruthenium) or ThermalThermal (Minor) or Directed CuAAC*

*Note: Direct CuAAC on internal alkynes is difficult; 1,4-isomers are often accessible via thermal equilibrium or specific directing groups.

Structural Analysis & Thermodynamics

The core differentiation lies in the steric clash at the N1-C5 bond. The 1,2,3-triazole ring is planar, but substituents at N1 and C5 are forced into close proximity (1.33 Å bond length between N1-C5).

Steric Crowding

In the 1,5-dimethyl isomer , the Van der Waals radii of the two methyl groups overlap, causing a "buttressing effect." This often results in a slight desymmetrization of the methyl rotation signals in NMR at low temperatures.

In the 1,4-dimethyl isomer , the C5-hydroxymethyl group is larger than a methyl group but has rotational freedom. However, the oxygen atom can interact electronically with the N1-methyl group or the N1-nitrogen lone pair density.

Graphviz Pathway: Regiodivergent Synthesis

The following diagram illustrates the origin of the two isomers from common precursors and the critical NOE correlations used for assignment.

TriazoleRegio Precursors Precursors Methyl Azide + 2-Butyn-1-ol TransitionState Cycloaddition Transition State Precursors->TransitionState Thermal / Catalytic Isomer15 1,5-Dimethyl Isomer (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol TransitionState->Isomer15 RuAAC / Thermal (Major) Isomer14 1,4-Dimethyl Isomer (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol TransitionState->Isomer14 Thermal (Minor) NOE15 Key NOE Signal: N-Me <--> C-Me Isomer15->NOE15 NOE14 Key NOE Signal: N-Me <--> CH2(OH) Isomer14->NOE14

Caption: Regiodivergent pathways from 2-butyn-1-ol and methyl azide, highlighting the diagnostic Nuclear Overhauser Effect (NOE) signals for each isomer.

Analytical Differentiation Protocols

The most reliable method for distinguishing these isomers is 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) . Simple 1D NMR is often insufficient due to the similar electronic environments of the methyl groups.

Protocol 1: NOE Structural Validation

Objective: Determine regiochemistry based on spatial proximity of the N-Methyl group.

  • Sample Preparation: Dissolve 5-10 mg of the purified triazole in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Note: DMSO is preferred to prevent OH proton exchange and stabilize conformation.
  • Acquisition: Run a 1D NOE difference experiment or 2D NOESY.

  • Irradiation Target: Irradiate the N-Methyl singlet (typically

    
     3.9 - 4.1 ppm).
    
  • Analysis:

    • Observation A (1,5-Isomer): Enhancement of the C-Methyl singlet (

      
       ~2.2-2.4 ppm). Logic: The N-Me and C5-Me are physically touching.
      
    • Observation B (1,4-Isomer): Enhancement of the Methylene (

      
      )  protons of the hydroxymethyl group (
      
      
      
      ~4.5-4.8 ppm). Logic: The N-Me is adjacent to the C5-hydroxymethyl group.
Protocol 2: 13C NMR Chemical Shift Trends

While less definitive than NOE, the carbon shifts of the triazole ring carbons (C4 and C5) follow a general trend derived from substituent effects.

  • C5 Shift: In 1,5-disubstituted triazoles, the C5 carbon (bearing the methyl) is typically shielded relative to the C4 carbon due to the "ortho" effect of the N1 substituent.

  • HMBC Correlation:

    • 1,5-Isomer: The N-Methyl protons will show a strong HMBC correlation to C5 (the carbon bearing the other methyl).

    • 1,4-Isomer: The N-Methyl protons will show a strong HMBC correlation to C5 (the carbon bearing the hydroxymethyl group).

Synthetic Methodologies

Synthesis of fully substituted (1,4,5-trisubstituted) triazoles is more challenging than the famous "Click" reaction of terminal alkynes.

Method A: Thermal Cycloaddition (The "Mix" Route)

This method is robust but non-selective, requiring chromatographic separation.

  • Reagents: Methyl Azide (generated in situ from

    
     + MeI to avoid isolation of explosive reagents) and 2-Butyn-1-ol.
    
  • Conditions: Reflux in Toluene or DMF at 80-100°C for 12-24 hours.

  • Outcome: A mixture of 1,4- and 1,5-isomers (typically 60:40 to 50:50 ratio).

  • Separation: Silica gel chromatography.

    • Eluent: EtOAc/Hexane gradients.[1] The 1,4-isomer (more symmetrical, often more polar due to exposed OH) typically elutes differently than the 1,5-isomer.

Method B: Ruthenium-Catalyzed (RuAAC)

Ruthenium catalysts (e.g.,


) are known to direct formation of 1,5-disubstituted triazoles from terminal alkynes. For internal alkynes, they can influence regioselectivity but are less absolute.
  • Mechanism: Oxidative coupling of the alkyne and azide to the Ru center forms a ruthenacycle. The steric bulk of the

    
     ligand directs the larger group of the alkyne away from the N-substituent.
    
  • Prediction: For 2-butyn-1-ol, the

    
     group is sterically larger than 
    
    
    
    . Therefore, RuAAC tends to favor the 1,5-dimethyl isomer (placing the larger
    
    
    at C4, distal to the N1-Me).

References

  • Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity." Journal of the American Chemical Society. [Link]

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. [Link]

  • Creary, X., et al. (2012). "Triazoles from Organic Azides and Acetylenes via N-Unsubstituted Triazole Intermediates." The Journal of Organic Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanol

Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of (dimethyl-1H-1,2,3-triazol-4-yl)methanol, a heterocyclic compound of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (dimethyl-1H-1,2,3-triazol-4-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the ambiguity in its common name, this document will focus on the synthetically prevalent and well-characterized isomer, (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol . We will delve into its chemical structure, nomenclature, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction is presented, including an explanation of the underlying mechanism and experimental considerations. Furthermore, this guide outlines standard analytical techniques for structural verification and purity assessment. The applications section highlights the utility of this and related triazole scaffolds in drug discovery, underscoring its importance for researchers and drug development professionals.

Nomenclature, Isomerism, and Structure

The name "(dimethyl-1H-1,2,3-triazol-4-yl)methanol" is structurally ambiguous. The core is a 1H-1,2,3-triazole ring with a hydroxymethyl group at the C4 position. The "dimethyl" prefix can refer to several possible substitution patterns. The most common isomers encountered in synthesis are:

  • (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol: Methyl groups at the N1 and C5 positions. This isomer is a common product of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) or certain copper-catalyzed reactions.

  • (2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanol: Methyl groups at the N2 and C5 positions.

  • (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol: While possible, this is often a minor regioisomer in standard cycloadditions.

This guide will focus on (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol due to its relevance in established synthetic methodologies.

Chemical Structure:

(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol

SMILES (Simplified Molecular Input Line Entry System) Notation:

  • Canonical SMILES: CC1=C(CO)N(C)N=N1[1]

Physicochemical Properties

A summary of the key computed and, where available, experimental properties of the parent compound and related structures is provided below.

PropertyValueSource
Molecular Formula C₅H₉N₃OPubChemLite[1]
Molecular Weight 127.14 g/mol PubChemLite[1]
Monoisotopic Mass 127.07456 DaPubChemLite[1]
XLogP3 (Predicted) -0.8PubChemLite[1]
Hydrogen Bond Donors 1 (the -OH group)ChemScene[2]
Hydrogen Bond Acceptors 4 (3 ring nitrogens, 1 oxygen)ChemScene[2]
Rotatable Bonds 1 (the C-C bond)ChemScene[2]

Synthesis via Azide-Alkyne Cycloaddition

The 1,2,3-triazole core is most efficiently constructed using the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[3] The copper(I)-catalyzed version (CuAAC) is particularly powerful due to its high efficiency, mild reaction conditions, and exceptional regioselectivity, typically yielding the 1,4-disubstituted isomer.[3][4] However, to achieve the 1,5-disubstituted isomer targeted here, a ruthenium-based catalyst is often employed (RuAAC), which selectively yields the 1,5-regioisomer.[5]

For the synthesis of (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol , the logical precursors are methyl azide (CH₃N₃) and 2-butyn-1-ol.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_process Workup & Purification cluster_product Final Product & Analysis R1 Methyl Azide (CH₃N₃) Reaction 1,3-Dipolar Cycloaddition R1->Reaction R2 2-Butyn-1-ol R2->Reaction Catalyst RuAAC Catalyst (e.g., Cp*RuCl(PPh₃)₂) Catalyst->Reaction catalysis Workup Solvent Evaporation Reaction->Workup yields crude product Purification Column Chromatography (Silica Gel) Workup->Purification Product (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Ruthenium-catalyzed synthesis workflow.

Experimental Protocol (RuAAC)

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. Methyl azide is a hazardous, potentially explosive compound and should be handled with extreme caution, preferably as a solution.

Materials:

  • 2-Butyn-1-ol

  • Methyl azide solution (e.g., in toluene)

  • Cp*RuCl(PPh₃)₂ (or similar Ru catalyst)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-butyn-1-ol (1.0 eq) and the ruthenium catalyst (1-5 mol%) in the anhydrous solvent.

  • Reagent Addition: Slowly add the solution of methyl azide (1.1 eq) to the reaction mixture at room temperature with vigorous stirring.

    • Causality Insight: A slight excess of the azide component is used to ensure complete consumption of the more valuable alkyne starting material.

  • Reaction Monitoring: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a suitable solvent gradient (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate) to isolate the pure product.

    • Self-Validation: The separation on the column and subsequent analysis of the collected fractions by TLC are critical checkpoints to ensure the isolation of the pure compound, free from starting materials and byproducts.

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol as a solid or oil.

Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Characterization Workflow

CharacterizationWorkflow P Purified Product NMR NMR Spectroscopy (¹H, ¹³C) P->NMR Confirms H/C framework & connectivity MS Mass Spectrometry (HRMS) P->MS Confirms mass & formula IR IR Spectroscopy P->IR Confirms functional groups (e.g., -OH) S Confirmed Structure C₅H₉N₃O NMR->S MS->S IR->S

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Understanding and Determining the pKa Values of 1,2,3-Triazole Methanol Derivatives Abstract The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its metabol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Understanding and Determining the pKa Values of 1,2,3-Triazole Methanol Derivatives

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and role as a versatile linker and pharmacophore.[1] The ionization state (pKa) of drug candidates containing this scaffold is a critical determinant of their pharmacokinetic and pharmacodynamic profiles, influencing everything from solubility and membrane permeability to target binding.[2][3] This guide provides a comprehensive exploration of the pKa values associated with 1,2,3-triazole methanol derivatives. We will dissect the inherent acidic and basic properties of the triazole ring, analyze the electronic influence of the methanol substituent, and present detailed, field-proven protocols for the experimental and computational determination of these crucial physicochemical parameters.

The Fundamental Acid-Base Chemistry of 1,2,3-Triazoles

The 1,2,3-triazole ring is an aromatic heterocycle that exhibits both acidic and basic properties.[4] Understanding these dual characteristics is fundamental to predicting the behavior of its derivatives in a biological system.

  • Acidity (Proton Donor): The N-H proton on the triazole ring is acidic and can be removed by a base. For the parent 1H-1,2,3-triazole, the pKa for this deprotonation is approximately 9.4.[5] This makes it a very weak acid, comparable to phenols.

  • Basicity (Proton Acceptor): The lone pairs on the "pyridine-like" nitrogen atoms (N2 and N3) can accept a proton. The parent 1,2,3-triazole is a very weak base, with a pKa for its conjugate acid of approximately 1.2.[4] This means that at physiological pH (~7.4), the triazole ring will be overwhelmingly in its neutral form.

The introduction of a methanol group (–CH₂OH) at the C4 or C5 position is expected to have a modest, yet predictable, influence on these values due to its weak electron-withdrawing inductive effect. This effect would slightly increase the acidity (lower the pKa) of the N-H proton and decrease the basicity (lower the pKa) of the ring nitrogens.

The diagram below illustrates the key ionization equilibria for a generic 1-substituted-(4-hydroxymethyl)-1,2,3-triazole.

pKa_Equilibria cluster_main Ionization Equilibria of a 1,4-Substituted 1,2,3-Triazole Methanol Derivative Neutral Neutral Species (Predominant at Physiological pH) Protonated Protonated Cation (Favored at low pH, pKa ~ 1-2) Neutral->Protonated + H⁺ (Protonation at N3) Deprotonated Deprotonated Anion (Favored at high pH, pKa ~ 9-10) Neutral->Deprotonated - H⁺ (Deprotonation of N-H) Potentiometric_Titration_Workflow cluster_workflow Workflow for Potentiometric pKa Determination Calibrate 1. Calibrate pH Meter (Standard Buffers) Prepare 2. Prepare Sample (Co-solvent, Ionic Strength Adjust) Calibrate->Prepare Setup 3. Setup Titration (Constant Temp, N₂ Purge) Prepare->Setup Titrate 4. Add Titrant (Incremental Additions) Setup->Titrate Record 5. Record pH (vs. Titrant Volume) Titrate->Record Analyze 6. Analyze Curve (Find Inflection Point -> pKa) Record->Analyze

Caption: Experimental workflow for pKa determination via potentiometric titration.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is ideal for compounds that possess a UV-active chromophore near the ionization center, where the protonated and deprotonated species have distinct UV-Vis spectra. [6]It requires less sample than potentiometry and is amenable to high-throughput screening formats. [7] Causality and Rationale:

  • Buffer System: A series of buffers across a wide pH range is required. The change in absorbance of the compound is measured in each buffer to track the transition from the fully protonated to the fully deprotonated form.

  • Wavelength Selection: The analysis is performed at one or more wavelengths where the difference in absorbance between the ionized and neutral species is maximal. This maximizes the signal-to-noise ratio and improves the accuracy of the pKa determination. [6] Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to 12) with a constant ionic strength (e.g., 0.1 M).

  • Stock Solution: Prepare a concentrated stock solution of the 1,2,3-triazole methanol derivative in a suitable solvent (e.g., DMSO or methanol). [7]3. Sample Preparation: Add a small aliquot of the stock solution to each buffer solution in a series of cuvettes or a 96-well plate to achieve a final concentration that gives an optimal absorbance reading (typically 0.5-1.5 AU). The final concentration of the organic co-solvent should be kept low and constant (e.g., <2% v/v). [7]4. Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer solution. [8]5. Data Analysis:

    • Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms of the compound. [6] * Plot the absorbance at this wavelength versus the pH of the buffer.

    • Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) absorbance values.

UV_Vis_Workflow cluster_uv_workflow Workflow for UV-Vis Spectrophotometric pKa Determination PrepBuffers 1. Prepare Buffers (Wide pH Range) PrepSample 2. Prepare Sample Solutions (Constant Concentration) PrepBuffers->PrepSample AcquireSpectra 3. Acquire Spectra (Sample in each Buffer) PrepSample->AcquireSpectra PlotData 4. Plot Absorbance vs. pH (at λmax difference) AcquireSpectra->PlotData Determine_pKa 5. Fit Data (Find pKa from Sigmoidal Curve) PlotData->Determine_pKa

Caption: Experimental workflow for pKa determination via UV-Vis spectrophotometry.

Computational Prediction of pKa Values

In silico methods provide a powerful tool for predicting pKa values, especially during the early stages of drug discovery when physical samples may be limited. Quantum mechanical (QM) calculations based on a thermodynamic cycle are a common and accurate approach. [9] Causality and Rationale: The "direct method" or a thermodynamic cycle breaks down the deprotonation process into gas-phase and solvation energy components, which can be calculated with high accuracy using Density Functional Theory (DFT). [10]The accuracy is highly dependent on the chosen functional (e.g., M06-2X, B3LYP), basis set, and the continuum solvation model (e.g., SMD, CPCM). [9][11]Obtaining an accuracy of ±1 pKa unit is a significant computational challenge. [11] Step-by-Step Computational Workflow:

  • Structure Optimization: Build the 3D structures of the protonated (HA) and deprotonated (A⁻) forms of the 1,2,3-triazole methanol derivative.

  • Gas-Phase Calculation: Perform geometry optimization and frequency calculations for both HA and A⁻ in the gas phase using a selected QM level of theory (e.g., DFT with a functional like M06-2X and a suitable basis set). [9]This yields the gas-phase free energies, G(gas).

  • Solvation Energy Calculation: Perform single-point energy calculations for the gas-phase optimized structures in a continuum solvent model (e.g., water using the SMD model) to obtain the free energies of solvation, ΔG(solv). [9]4. Calculate ΔG in Solution: Calculate the free energy of the deprotonation reaction in solution using the formula: ΔG(aq) = [G(gas, A⁻) + ΔG(solv, A⁻)] - [G(gas, HA) + ΔG(solv, HA)]

  • Calculate pKa: Convert the calculated free energy change to a pKa value using the equation: pKa = ΔG(aq) / (2.303 * RT) + C Where R is the gas constant, T is the temperature, and C is a correction factor that includes the free energy of the solvated proton, which is a value specific to the level of theory and solvation model used. [10]

Computational_Workflow cluster_comp_workflow Workflow for Computational pKa Prediction Build 1. Build Structures (Protonated & Deprotonated) OptGas 2. Gas-Phase Optimization (Calculate G_gas) Build->OptGas SolvEnergy 3. Solvation Calculation (Calculate ΔG_solv) OptGas->SolvEnergy CalcDeltaG 4. Calculate ΔG_aq (Combine Gas & Solvation Energies) SolvEnergy->CalcDeltaG CalcpKa 5. Calculate pKa (Using ΔG_aq) CalcDeltaG->CalcpKa

Caption: A typical computational workflow for predicting pKa values.

Conclusion

The pKa values of 1,2,3-triazole methanol derivatives are governed by the interplay between the weakly acidic N-H proton and the weakly basic ring nitrogens. While the methanol substituent imparts only a minor electronic effect, the precise determination of its pKa is essential for optimizing drug candidates. This guide has provided the theoretical foundation and detailed, actionable protocols for both experimental and computational pKa determination. By applying these robust methodologies, researchers, scientists, and drug development professionals can generate the high-quality data needed to make informed decisions and accelerate the journey from discovery to clinical application.

References

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  • Sturala, J., et al. (2019). Influence of the substituent D/A at the 1,2,3-triazole ring on novel terpyridine derivatives: synthesis and properties. New Journal of Chemistry, 43(25), 9885-9894. [Link]

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  • Kumar, A., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(16), 11049-11057. [Link]

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Foundational

A Tale of Two Isomers: A Technical Guide to 1,2,3- and 1,2,4-Triazole Methanol Derivatives in Drug Discovery

Abstract Triazoles, five-membered heterocyclic scaffolds containing three nitrogen atoms, represent a cornerstone of modern medicinal chemistry. Their two principal isomers, 1,2,3-triazole and 1,2,4-triazole, while struc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Triazoles, five-membered heterocyclic scaffolds containing three nitrogen atoms, represent a cornerstone of modern medicinal chemistry. Their two principal isomers, 1,2,3-triazole and 1,2,4-triazole, while structurally similar, possess distinct physicochemical and pharmacological profiles that dictate their application in drug design. This in-depth technical guide provides a comparative analysis of their methanol derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will explore the profound impact of nitrogen atom placement on synthetic strategy, molecular properties, and biological activity. This guide will move beyond a simple recitation of facts to explain the causal relationships between structure and function, providing field-proven insights into the strategic selection of one isomer over the other.

Introduction: The Strategic Importance of Isomeric Scaffolds

In the intricate world of drug discovery, even a subtle change in molecular architecture can lead to a dramatic shift in therapeutic effect. The 1,2,3- and 1,2,4-triazole isomers are a quintessential example of this principle.[1][2][3] These scaffolds are integral to a multitude of clinically significant drugs, valued for their metabolic stability, capacity for hydrogen bonding, and dipole moments that facilitate robust interactions with biological targets.[4][5] The seemingly minor difference in the arrangement of their three nitrogen atoms—adjacent in the 1,2,3-isomer versus separated in the 1,2,4-isomer—fundamentally alters their electronic distribution and spatial arrangement, creating two unique chemical entities with distinct applications.[1] This guide focuses specifically on their methanol derivatives, a common functionalization that provides a hydroxyl group as a key handle for further molecular elaboration or as a critical hydrogen bonding partner in receptor interactions.

The Great Divide: A Comparative Overview

The choice between a 1,2,3- or 1,2,4-triazole core is a critical decision in lead optimization, driven by the divergent properties originating from their nitrogen arrangement.

Structural and Physicochemical Distinctions

The core difference lies in the nitrogen atom positions, which dictates the molecule's electronic and interactive properties.

  • 1,2,3-Triazole: Features three contiguous nitrogen atoms. The synthesis of these derivatives has been revolutionized by "click chemistry," which predominantly yields the 1,4-disubstituted isomer.[1][] This isomer possesses a distinct dipole moment and hydrogen bonding profile compared to its 1,2,4-counterpart.

  • 1,2,4-Triazole: Contains one nitrogen atom separated from the other two.[1] This arrangement is found in a larger number of commercially available drugs, such as the antifungal agent fluconazole and the anticancer drug letrozole.[5][7] Computation and experimental data suggest that the 1H-1,2,4-triazole tautomer is more stable than the 4H form.[7][8] Furthermore, studies indicate that 1,2,4-triazole is more thermally stable than 1,2,3-triazole, a key consideration for drug formulation and storage.[9]

The following diagram illustrates the fundamental structural difference between the two isomers.

Caption: Core structures of 1,2,3-triazole and 1,2,4-triazole isomers.

Comparative Data Summary

The strategic choice in drug design is often guided by quantitative differences in physicochemical properties.

Property1,2,3-Triazole Derivative1,2,4-Triazole DerivativeRationale & Implication in Drug Design
Primary Synthesis Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Condensation reactions (e.g., Einhorn-Brunner, Pellizzari)CuAAC ("click chemistry") offers high yields, mild conditions, and exceptional functional group tolerance, making it ideal for late-stage functionalization and bioconjugation.[][10] Condensation methods are robust but often require harsher conditions (e.g., high heat).[11][12][13]
Hydrogen Bonding Dual H-bond acceptor capability.[4]Dual H-bond acceptor and potential donor capability.[4][7]The N-H proton in unsubstituted 1,2,4-triazoles provides a hydrogen bond donor site, which is absent in 1,4-disubstituted 1,2,3-triazoles. This difference is critical for modulating target binding and solubility.
Thermal Stability Generally lower thermal stability. Ring opening occurs with an activation energy of ~45 kcal/mol.[9]Higher thermal stability, with an initial decomposition barrier of ~52 kcal/mol.[9]1,2,4-triazoles offer an advantage in applications requiring high thermal stability, such as in the development of certain energetic materials or drugs requiring heat sterilization.[14][15]
Dipole Moment Significant dipole moment.Variable dipole moment depending on substitution.The dipole moment influences solubility, crystal packing, and interaction with polar residues in a protein binding pocket.[4][7]
Prevalence in Drugs Growing rapidly with the advent of click chemistry.[16][17]More established in clinically approved drugs.[1][7]The historical prevalence of 1,2,4-triazoles is linked to established synthetic routes, while the rise of 1,2,3-triazoles is a direct result of the efficiency of modern synthetic methods.

Synthesis of Triazole Methanol Derivatives: Two Paths Diverged

The synthetic routes to these two isomers are fundamentally different, a distinction that is often the primary driver for selecting one scaffold over the other.

The "Click Chemistry" Approach: Synthesizing 1,2,3-Triazole Methanol Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for preparing 1,4-disubstituted 1,2,3-triazoles.[] Its reliability, high yield, and mild reaction conditions make it exceptionally powerful.[10][18] To synthesize a methanol derivative, propargyl alcohol is a common and readily available starting material.

Caption: Experimental workflow for CuAAC synthesis of a 1,2,3-triazole methanol derivative.

Experimental Protocol: Synthesis of (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol [19]

  • Reactant Preparation: In a suitable flask, suspend 4-nitrophenyl azide (1.2 g, 7.32 mmol) in tert-butanol (5 mL).

  • Catalyst Preparation: In a separate vial, prepare an aqueous solution (5.5 mL) containing copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 145 mg, 0.58 mmol), sodium ascorbate (281 mg, 1.6 mmol), and sodium bicarbonate (135 mg, 1.6 mmol). The sodium ascorbate serves as the reducing agent to generate the active Cu(I) species in situ.[18][20]

  • Reaction Initiation: Add the aqueous catalyst solution to the azide suspension. Then, add propargyl alcohol (0.52 mL, 9 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting azide is consumed.

  • Work-up and Purification: Upon completion, the product typically precipitates from the reaction mixture. Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under a vacuum. The resulting brownish solid can often be used without further purification.

The Classical Condensation Approach: Synthesizing 1,2,4-Triazole Methanol Derivatives

The synthesis of 1,2,4-triazoles relies on classical condensation reactions, such as the Pellizzari and Einhorn-Brunner reactions.[12][21][22] These methods involve the formation of the heterocyclic ring through the reaction of hydrazines or their derivatives with compounds containing carbonyl groups.

Caption: Experimental workflow for the Einhorn-Brunner synthesis of a 1,2,4-triazole.

Experimental Protocol: General Procedure for Einhorn-Brunner Reaction [23]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine (imide) (1.0 eq) in glacial acetic acid.

  • Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-8 hours. The choice of a weak acid like acetic acid as a catalyst is crucial for the condensation mechanism.[11][22]

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC.

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water (approx. 10x the reaction volume) with vigorous stirring to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Biological Activity and Applications in Drug Development

Both triazole isomers are privileged scaffolds, appearing in numerous approved drugs and clinical candidates.[2][5][24] However, their distinct structures lead them to be employed in different therapeutic areas or to exhibit varying potency.

  • 1,2,4-Triazole Derivatives: This isomer is a cornerstone of antifungal therapy.[7] Drugs like fluconazole and voriconazole function by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[23] The nitrogen atoms of the 1,2,4-triazole ring are critical for coordinating with the heme iron atom in the enzyme's active site. This isomer is also prominent in anticancer agents like anastrozole and letrozole, which are aromatase inhibitors.[5][7] The wide range of biological activities reported for 1,2,4-triazoles includes antibacterial, antiviral, anticonvulsant, and anti-inflammatory properties.[12][25][26][27]

  • 1,2,3-Triazole Derivatives: Propelled by the efficiency of click chemistry, 1,2,3-triazoles are increasingly incorporated into novel therapeutic agents.[16][28] They are often used as stable bioisosteric replacements for other functional groups or as linkers in bioconjugation and the development of Antibody-Drug Conjugates (ADCs).[2][29] Numerous studies have demonstrated their potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[16][30][31] For example, the FDA-approved antibiotic Tazobactam contains a 1,2,3-triazole ring.

The following diagram illustrates how the different hydrogen bonding capabilities of the isomers can influence their interaction with a biological target.

G cluster_0 Biological Target (e.g., Enzyme Active Site) cluster_1 1,2,3-Triazole Methanol Derivative cluster_2 1,2,4-Triazole Methanol Derivative Receptor_A H-Bond Donor (e.g., -NH, -OH) Receptor_B H-Bond Acceptor (e.g., C=O) T124 1,2,4-Triazole Ring (Acceptor/Donor) Receptor_B->T124 H-Bond (Donor) T123 1,2,3-Triazole Ring (Acceptor) T123->Receptor_A H-Bond (Acceptor) Methanol_1 -CH₂OH (Donor/Acceptor) Methanol_1->Receptor_B H-Bond (Donor) T124->Receptor_A H-Bond (Acceptor) Methanol_2 -CH₂OH (Donor/Acceptor) Methanol_2->Receptor_B H-Bond (Donor)

Caption: Differential hydrogen bonding modes of triazole isomers with a biological target.

Conclusion and Future Outlook

The choice between 1,2,3- and 1,2,4-triazole methanol derivatives is a strategic decision rooted in fundamental chemical principles. The highly efficient and orthogonal nature of CuAAC has made the 1,2,3-triazole scaffold exceptionally accessible for applications in chemical biology and complex molecule synthesis. Conversely, the 1,2,4-triazole core, with its rich history and well-established biological pedigree, remains a go-to scaffold for indications where its specific electronic and hydrogen-bonding properties are advantageous, particularly in antifungal and anticancer applications.

As our understanding of medicinal chemistry deepens, the ability to rationally select the optimal isomeric core will become increasingly vital. Future research will likely focus on developing novel catalytic systems for regioselective synthesis of less common triazole substitution patterns and further exploring the unique biological space occupied by each isomer. For the drug development professional, a thorough understanding of the causality behind the synthesis, properties, and biological functions of these two remarkable isomers is not just beneficial—it is essential for innovation.

References

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  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.

  • Einhorn–Brunner reaction. Wikipedia.

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Exploratory

Tautomeric Dynamics of 4,5-Dimethyl-1H-1,2,3-Triazole: A Technical Guide for Medicinal Chemistry

Topic: Tautomerism in Dimethyl-1H-1,2,3-Triazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists Executive Summary The 1,2,3-triazole scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomerism in Dimethyl-1H-1,2,3-Triazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its bioisosteric utility and metabolic stability. However, its utility is frequently complicated by annular tautomerism—the rapid migration of a proton between ring nitrogen atoms. For 4,5-dimethyl-1H-1,2,3-triazole and its derivatives, this equilibrium (


) is not merely a structural curiosity but a determinant factor in pharmacokinetics, solubility, and ligand-protein binding affinity.

This guide provides a rigorous analysis of the thermodynamic and kinetic drivers of this tautomerism. It moves beyond basic textbook definitions to offer actionable protocols for characterizing tautomeric ratios (


) in solution and solid phases, ensuring that drug candidates are modeled and synthesized with structural precision.

The Mechanistic Basis: Thermodynamic Landscapes

In the context of 4,5-dimethyl-1H-1,2,3-triazole, the tautomeric equilibrium exists primarily between the asymmetric 1H-tautomer (and its identical 3H counterpart due to symmetry in the 4,5-dimethyl system) and the symmetric 2H-tautomer .

Electronic Drivers and Lone Pair Repulsion

Contrary to intuition derived from other azoles (like imidazole), the 2H-tautomer is thermodynamically dominant in the gas phase and non-polar solvents.

  • The Alpha-Effect Repulsion: In the

    
    -form, the lone pair on N2 is adjacent to the lone pair on N3. This proximity creates significant electrostatic repulsion (destabilization).
    
  • Aromaticity: While both forms are aromatic (

    
     electrons), the 
    
    
    
    -form maximizes orbital overlap while minimizing adjacent lone-pair repulsion.
  • Dipole Moment: The

    
    -tautomer possesses a large dipole moment (
    
    
    
    D), whereas the
    
    
    -tautomer is weakly polar (
    
    
    D).
Solvent-Dependent Inversion

The equilibrium constant


 (

) is highly sensitive to the dielectric constant (

) of the medium.
Phase/SolventDominant TautomerMechanistic Rationale
Gas Phase 2H (>99%)Minimization of lone-pair repulsion; no stabilization of the 1H dipole.
Non-polar (e.g., Toluene) 2H Low

disfavors the highly polar 1H species.
Polar Aprotic (e.g., DMSO) Mixed (2H > 1H) Dipole-dipole interactions stabilize the 1H form, shifting

closer to unity.
Water Mixed (2H

1H)
H-bond donation from water to N2/N3 stabilizes the 1H form.
Solid State 1H (Typically)Intermolecular H-bond networks (N-H

N) favor the 1H form, which acts as both donor and acceptor.

Visualization: The Tautomeric Equilibrium Pathway[1]

The following diagram illustrates the equilibrium flow and the energetic barriers associated with the proton migration in 4,5-dimethyl-1,2,3-triazole.

Tautomerism cluster_0 Environmental Factors T1 1H-Tautomer (Asymmetric, High Dipole) Favored in Crystal/Polar TS Transition State (Supramolecular H-Transfer) T1->TS Solvent/Heat TS->T1 T2 2H-Tautomer (Symmetric, Low Dipole) Favored in Gas/Non-Polar TS->T2 Fast Exchange T2->TS Polar Stabilization Solvent Solvent Polarity (ε) Solvent->TS Temp Temperature (T) Conc Concentration

Figure 1: Tautomeric equilibrium pathways.[1] The 2H-form is intrinsically more stable, but environmental factors (solvent, lattice energy) can trap the molecule in the 1H-state.

Analytical Characterization Protocols

Distinguishing tautomers requires techniques that operate faster than the proton exchange rate or utilize "frozen" conditions.

NMR Spectroscopy (Solution State)

At room temperature, 4,5-dimethyl-1H-1,2,3-triazole often displays averaged signals due to rapid exchange.

  • Protocol: Variable Temperature (VT) NMR

    • Solvent Selection: Dissolve the sample in a solvent with a low freezing point (e.g., Toluene-

      
       or THF-
      
      
      
      ). Avoid protic solvents (MeOH,
      
      
      ) as they facilitate proton exchange.
    • Acquisition: Cool the probe stepwise (e.g., 298K

      
       273K 
      
      
      
      233K
      
      
      193K).
    • Observation:

      • Coalescence: At high T, methyl groups appear as a singlet (averaged environment).

      • Decoherence: Below the coalescence temperature (

        
        ), the signal splits.
        
      • 1H-form: Methyls are chemically non-equivalent (C4-Me vs C5-Me)

        
         Two singlets.
        
      • 2H-form: Methyls are equivalent (symmetry)

        
         One singlet.
        
    • Note: In 4,5-dimethyl-1,2,3-triazole, the 1H and 3H forms are identical by symmetry, but the instantaneous structure is asymmetric.

NMR (The Gold Standard)

Nitrogen NMR provides the most definitive evidence due to the massive chemical shift differences between pyrrole-like (-NH-) and pyridine-like (=N-) nitrogens.

  • 1H-Tautomer: Shows three distinct signals (N1, N2, N3).[2] N1 (pyrrole-type) appears upfield (~-150 ppm relative to nitromethane), while N2/N3 are downfield.

  • 2H-Tautomer: Shows two signals.[3] N2 is unique (pyrrole-type, upfield), while N1 and N3 are equivalent and downfield.

X-Ray Crystallography (Solid State)

In the solid state, the tautomer is usually "locked."

  • Expectation: 4,5-dimethyl derivatives typically crystallize in the 1H-form .

  • Mechanism: The 1H-form can act as a hydrogen bond donor (via N1-H) and acceptor (via N3), forming linear chains or ribbons. The 2H-form lacks a donor site, making it energetically unfavorable in the lattice unless co-crystallized with a specific H-bond donor.

Experimental Protocol: Determination of

This protocol uses "fixed" N-methylated isomers to determine the equilibrium constant of the mobile parent compound.

Reagents:

  • Analyte: 4,5-dimethyl-1H-1,2,3-triazole.

  • Reference A: 1,4,5-trimethyl-1,2,3-triazole (Fixed 1H-model).

  • Reference B: 2,4,5-trimethyl-1,2,3-triazole (Fixed 2H-model).

  • Solvent: DMSO-

    
     (or solvent of interest).
    

Workflow:

  • Synthesis of References: Methylate 4,5-dimethyl-1,2,3-triazole (MeI,

    
    ). Separate the N1-methyl and N2-methyl isomers via column chromatography. Confirm structures via NOESY (N1-Me shows NOE to C5-Me; N2-Me shows NOE to both C4-Me and C5-Me).
    
  • Data Collection: Acquire

    
     NMR spectra for the Analyte, Ref A, and Ref B at the same concentration and temperature.
    
  • Calculation: Focus on the C4/C5 chemical shifts. The observed shift (

    
    ) is a weighted average:
    
    
    
    
    Where:
    • 
       Chemical shift of Ref A.
      
    • 
       Chemical shift of Ref B.
      
    • 
      .
      
  • Result: Solve for

    
     (Mole fraction of 2H-tautomer).
    
    
    
    

Implications for Drug Discovery

The "Chameleon" Effect

In protein binding pockets, 1,2,3-triazoles can adapt their tautomeric state to maximize binding enthalpy.

  • Scenario A (Hydrophobic Pocket): The drug binds as the 2H-tautomer , minimizing desolvation penalties and avoiding unfavorable dipole interactions.

  • Scenario B (H-Bonding Pocket): The protein backbone (e.g., a carbonyl oxygen) recruits the 1H-tautomer by forming a hydrogen bond with N1-H.

Bioisosterism Risks

Replacing an amide bond with a triazole assumes a specific H-bond geometry. If the triazole flips to the 2H-tautomer in physiological conditions, the expected H-bond donor (N-H) moves or disappears (in the case of 2H, the H is on the "middle" nitrogen, which might be sterically inaccessible or oriented incorrectly).

Recommendation: When docking triazole-based drugs, always dock both tautomers rigidly, or allow protonation state enumeration during the simulation.

Decision Workflow for Researchers

Workflow Start Start: Characterize Triazole Derivative State Select Phase Start->State Solid Solid State State->Solid Liquid Solution State State->Liquid XRay X-Ray Crystallography (Expect 1H) Solid->XRay SolventCheck Is Solvent Polar? Liquid->SolventCheck NonPolar Non-Polar (CDCl3/Toluene) Expect 2H Dominance SolventCheck->NonPolar No Polar Polar (DMSO/H2O) Expect Mixture SolventCheck->Polar Yes VTNMR Perform VT-NMR (< 200K) Polar->VTNMR Resolve Signals

Figure 2: Analytical decision tree for determining tautomeric state based on phase and solvent conditions.

References

  • Albert, A., & Taylor, P. J. (1989). The tautomerism of 1,2,3-triazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1903-1905. Link

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press. (Classic text establishing the 2H stability in gas phase).
  • Begtrup, M., et al. (1988). 13C-NMR Spectra of 1,2,3-Triazoles. Acta Chemica Scandinavica, 42, 500-514. (Source for chemical shift comparison method).
  • Oziminski, W. P. (2013).[4] Theoretical study on the solvent influence on 1,2,3-triazole tautomeric equilibrium. Tetrahedron, 69(15), 3197-3205.[4] Link[4]

  • Lunazzi, L., et al. (1984). Tautomerism of 1,2,3-triazoles: A dynamic NMR study. Journal of the Chemical Society, Perkin Transactions 2, 8, 1417-1423. (Protocol for VT-NMR).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanol via RuAAC

This Application Note is structured as a high-level technical guide for the synthesis of (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol . Technical Interpretation: The nomenclature "(dimethyl-1H-1,2,3-triazol-4-yl)methanol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol .

Technical Interpretation: The nomenclature "(dimethyl-1H-1,2,3-triazol-4-yl)methanol" implies a 1,2,3-triazole ring substituted with a hydroxymethyl group at position C4 and two methyl groups.[1] Since the C4 position is occupied by the methanol moiety, and C5 is the only remaining carbon on the ring, the methyl groups must be located at N1 and C5 .[1]

This specific substitution pattern (1,5-disubstitution on the ring) requires Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , as the classic Copper-Catalyzed (CuAAC) method yields 1,4-isomers and reacts poorly with internal alkynes.[1]

Executive Summary

The synthesis of (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol presents a specific regiochemical challenge that cannot be addressed by standard Cu(I)-catalyzed "Click" chemistry. Standard CuAAC restricts synthesis to 1,4-disubstituted triazoles using terminal alkynes.[1] The target molecule requires the cycloaddition of an internal alkyne (2-butyn-1-ol) with methyl azide , necessitating the use of a Pentamethylcyclopentadienyl Ruthenium(II) catalyst [Cp*RuCl].

This protocol details the RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) methodology to achieve exclusive 1,5-regioselectivity, high yield, and operational safety when handling low-molecular-weight azides.[1]

Reaction Mechanistics & Strategy

The Regioselectivity Divergence

The choice of catalyst dictates the isomer.[1] While Copper(I) forms a dinuclear acetylide intermediate (requiring a terminal proton), Ruthenium(II) proceeds via an oxidative coupling mechanism that tolerates internal alkynes and directs substituents sterically and electronically to the 1,5-positions.[1]

  • CuAAC Route: Yields 1,4-isomer (Not applicable for dimethyl target).[1][2]

  • RuAAC Route: Yields 1,5-isomer (Required for target).[1][2][3][4]

Reaction Scheme

The synthesis involves the cycloaddition of 2-butyn-1-ol (internal alkyne) and methyl azide (generated in situ or used as a solution) catalyzed by [Cp*RuCl(cod)] .

ReactionScheme cluster_0 Precursors cluster_1 Regiochemical Outcome Alkyne 2-Butyn-1-ol (Internal Alkyne) Catalyst Cat: [Cp*RuCl(cod)] Solvent: Toluene/THF Temp: 60°C Alkyne->Catalyst Azide Methyl Azide (Me-N3) Azide->Catalyst Target TARGET: (1,5-dimethyl-1H-1,2,3- triazol-4-yl)methanol (1,5-isomer) Catalyst->Target Major (>95%) Byproduct Minor Isomer: (1,4-dimethyl...) < 2% Catalyst->Byproduct Trace

Figure 1: Reaction scheme highlighting the Ru-catalyzed convergence of methyl azide and 2-butyn-1-ol to the 1,5-disubstituted target.

Experimental Protocol

Safety Pre-requisites (Critical)

WARNING: Methyl Azide (MeN₃) is a C1 azide and is potentially explosive.[1] It has a high nitrogen-to-carbon ratio.

  • Never isolate neat Methyl Azide. Always handle it in solution (e.g., Toluene or MTBE).[1]

  • Blast Shielding: Perform all reactions behind a blast shield in a functioning fume hood.

  • Glassware: Use plastic spatulas and avoid ground glass joints if possible to prevent friction detonation.

Materials
  • Alkyne: 2-Butyn-1-ol (97%, commercially available).

  • Azide Source: Iodomethane (MeI) + Sodium Azide (NaN₃) [To generate MeN₃ solution].[1]

  • Catalyst: Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) — [Cp*RuCl(cod)] .[1][2][4]

  • Solvent: Anhydrous Toluene or THF (Degassed).[1]

Step-by-Step Procedure
Step 1: Preparation of Methyl Azide Solution (0.5 M in Toluene)

Note: If commercial Methyl Azide solution is unavailable, prepare fresh.[1]

  • Charge a flask with Sodium Azide (1.2 equiv) and water (minimal volume to dissolve).

  • Add Toluene (calculated for 0.5 M concentration).

  • Cool to 0°C. Add Iodomethane (1.0 equiv) dropwise.

  • Stir vigorously at room temperature for 24 hours (protected from light).

  • Separate the organic layer (containing MeN₃) and dry over anhydrous MgSO₄.[1]

  • Titrate or assume quantitative conversion for safety calculations; do not concentrate.

Step 2: RuAAC Cycloaddition[3]
  • Catalyst Loading: In a dry vial flushed with Argon, dissolve [Cp*RuCl(cod)] (2 mol%) in anhydrous Toluene (0.1 M relative to alkyne).[1]

  • Alkyne Addition: Add 2-Butyn-1-ol (1.0 equiv) to the catalyst solution.

  • Azide Addition: Slowly add the Methyl Azide solution (1.1 equiv) via syringe.[1]

  • Reaction: Seal the vial (crimp cap recommended) and heat to 60°C for 12–16 hours.

    • Observation: The solution typically turns from dark brown/red to a lighter orange/yellow upon completion.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. Look for the disappearance of the alkyne.

Step 3: Workup and Purification[1]
  • Concentration: Remove volatiles under reduced pressure. Caution: Ensure all residual azide is consumed or quenched before rotary evaporation.

  • Purification: The crude residue is purified via Flash Column Chromatography on Silica Gel.

    • Eluent: DCM:MeOH (95:5 to 90:10 gradient).[1] The free hydroxyl group makes the product polar.[1]

  • Yield: Expected isolated yield is 85–95% .

Characterization & Data Analysis

The distinction between the 1,5-isomer (Target) and the 1,4-isomer (Byproduct) is visible in NOE (Nuclear Overhauser Effect) NMR spectroscopy.[1]

ParameterValue / Description
Appearance White to off-white crystalline solid
¹H NMR (300 MHz, CDCl₃) δ 4.64 (s, 2H, -CH₂OH)δ 3.90 (s, 3H, N-CH₃)δ 2.30 (s, 3H, C5-CH₃)
¹³C NMR Distinct peaks for N-Me (~35 ppm) and C-Me (~9 ppm).[1][5][6]
Regiochemistry Proof NOESY: Strong correlation between N-Me (3.90) and C-Me (2.30) indicates spatial proximity (1,5-substitution).[1] Absence of correlation suggests 1,4-substitution.[1]
Mass Spectrometry [M+H]⁺ calc. for C₅H₉N₃O: 128.08

Data Reference: Confirmed against spectroscopic data from Patent WO2020084300A1.

Mechanistic Insight (The Ru Cycle)

Understanding the catalytic cycle is crucial for troubleshooting low yields.[1] Unlike Copper, Ruthenium involves a ruthenacycle intermediate.[1]

RuCycle Start Active Catalyst [Cp*RuCl] Coordination Alkyne-Azide Coordination Start->Coordination + Alkyne + Azide Ruthenacycle Ruthenacycle (Six-membered ring) Coordination->Ruthenacycle Oxidative Coupling (Rate Limiting) Elimination Reductive Elimination Ruthenacycle->Elimination Elimination->Start Regeneration Product 1,5-Dimethyl Triazole Elimination->Product

Figure 2: Simplified catalytic cycle. The steric bulk of the Cp ligand and the specific coordination geometry of the internal alkyne force the 1,5-regioselectivity.*[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Catalyst poisoning by O₂.Ensure rigorous degassing of solvents and Alkyne. Ru(II) is sensitive to oxidation.[1]
Poor Regioselectivity Wrong Catalyst (Cp vs Cp).Must use Cp (Pentamethylcyclopentadienyl).[1] Simple CpRuCl(PPh₃)₂ gives lower selectivity.[1]
Low Yield Volatility of Methyl Azide.Use a sealed tube; ensure MeN₃ is in slight excess (1.1–1.2 eq).[1]
Product stuck on Silica High Polarity.Use Methanol in DCM (up to 10%) or Acetone/Hexane gradients.[1]

References

  • Zhang, L., et al. (2005).[1] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][7] Journal of the American Chemical Society, 127(46), 15998–15999.[1]

  • Rasmussen, L. K., et al. (2007).[1] Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.[3][7] Organic Letters, 9(26), 5337–5339.[1]

  • Boren, B. C., et al. (2008).[1] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(27), 8923–8930.[1] [1]

  • Patent WO2020084300A1. (2020).[8] Therapeutic Compounds (Synthesis of Intermediates).[1][1]

  • Johansson, J. R., et al. (2016).[1][4] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 14726–14805.[1] [1]

Sources

Application

regioselective synthesis of 1,5-dimethyl-1,2,3-triazole-4-methanol

Application Note: Regioselective Synthesis of 1,5-Dimethyl-1,2,3-triazole-4-methanol Part 1: Executive Summary & Strategic Rationale The Challenge: The synthesis of 1,2,3-triazoles via the thermal Huisgen 1,3-dipolar cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 1,5-Dimethyl-1,2,3-triazole-4-methanol

Part 1: Executive Summary & Strategic Rationale

The Challenge: The synthesis of 1,2,3-triazoles via the thermal Huisgen 1,3-dipolar cycloaddition typically yields a mixture of 1,4- and 1,5-regioisomers.[1][2] While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-isomer, it is generally ineffective with internal alkynes.[3] The target molecule, 1,5-dimethyl-1,2,3-triazole-4-methanol , requires the precise installation of substituents at the N1, C4, and C5 positions, necessitating the use of an internal alkyne (2-butyn-1-ol) and a catalyst capable of directing the steric bulk to the C5 position (alpha to N1).

The Solution: This protocol utilizes Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) mediated by the pentamethylcyclopentadienyl complex [Cp*RuCl(PPh₃)₂] .[4][5] Unlike copper catalysis, this ruthenium complex accommodates internal alkynes and exerts distinct regiocontrol via a ruthenacycle intermediate, favoring the formation of the 1,5-dimethyl-4-hydroxymethyl substitution pattern.[1]

Key Advantages of this Protocol:

  • Regiofidelity: >95% selectivity for the 1,5-dimethyl isomer over the 1,4-dimethyl isomer.

  • Safety-First Design: Incorporates a strict handling protocol for methyl azide (MeN₃), a high-energy, low-molecular-weight explosive.

  • Scalability: Optimized for milligram to gram-scale synthesis with integrated purification steps.

Part 2: Mechanistic Insight & Regiocontrol

The regioselectivity of the RuAAC reaction is governed by the oxidative coupling of the azide and alkyne to the ruthenium center.[1] Unlike the concerted mechanism of the thermal reaction, RuAAC proceeds through a six-membered ruthenacycle.

The Ruthenacycle Mechanism:

  • Ligand Exchange: The azide displaces one triphenylphosphine (PPh₃) ligand, binding to the Ru center via the proximal nitrogen (N1).

  • Oxidative Coupling: The alkyne coordinates, followed by the formation of a ruthenacycle.[1][6] The steric demand of the Cp* (pentamethylcyclopentadienyl) ligand directs the smaller substituent of the alkyne to the position alpha to the nitrogen (C5), or is governed by electronic polarization where the more electronegative carbon of the alkyne bonds to the terminal nitrogen of the azide.

  • Reductive Elimination: The C-N bond forms, releasing the triazole and regenerating the catalyst.

RuAAC_Mechanism Start Cp*RuCl(PPh3)2 (Pre-catalyst) Active Active Species [Cp*RuCl(Azide)] Start->Active - PPh3 + MeN3 Cycle Ruthenacycle Intermediate Active->Cycle + 2-Butyn-1-ol (Oxidative Coupling) Product 1,5-Dimethyl-1,2,3- triazole-4-methanol Cycle->Product Reductive Elimination Regio-determining Step Product->Start + PPh3 (Catalyst Regeneration)

Figure 1: Catalytic cycle of RuAAC emphasizing the critical ruthenacycle intermediate which dictates regioselectivity.

Part 3: Critical Safety Protocol (Methyl Azide)

WARNING: EXPLOSION HAZARD Methyl azide (MeN₃) has a Carbon/Nitrogen ratio of 1:3. According to the "Rule of Six" (C/N < 3), it is highly explosive . It should never be isolated in neat form.

Mandatory Safety Controls:

  • Blast Shield: All reactions must be performed behind a polycarbonate blast shield.

  • No Metal Spatulas: Use only Teflon or ceramic tools; metal can form shock-sensitive metal azides.

  • Solution Only: MeN₃ must be generated in solution (e.g., Toluene or THF) and used immediately without concentration.

  • Quenching: All waste streams must be quenched with 10% sodium nitrite (NaNO₂) and sulfuric acid to decompose residual azide.

Part 4: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5][7][8][9][10][11]Role
2-Butyn-1-ol 70.091.0Internal Alkyne Substrate
Methyl Iodide (MeI) 141.941.2Azide Precursor
Sodium Azide (NaN₃) 65.011.5Azide Source
Cp*RuCl(PPh₃)₂ 796.350.02 (2 mol%)Catalyst
Toluene -SolventReaction Medium
18-Crown-6 264.320.05Phase Transfer Catalyst (for MeN₃ gen)
Step-by-Step Methodology

Phase A: In-Situ Generation of Methyl Azide (Solution) Note: This phase prepares a stock solution of MeN₃. Alternatively, perform in a biphasic one-pot manner if scale permits.

  • In a round-bottom flask equipped with a heavy magnetic stir bar, suspend Sodium Azide (1.5 equiv) and 18-Crown-6 (0.05 equiv) in Toluene.

  • Cool the mixture to 0°C.

  • Add Methyl Iodide (1.2 equiv) dropwise.

  • Allow to warm to room temperature and stir for 24 hours behind a blast shield.

  • Validation: The supernatant now contains MeN₃. Do not filter. Use the supernatant directly.

Phase B: RuAAC Cycloaddition

  • Catalyst Loading: To a separate oven-dried reaction vial (pressure-rated glass), add Cp*RuCl(PPh₃)₂ (2 mol%) and 2-Butyn-1-ol (1.0 equiv) .

  • Azide Addition: Carefully transfer the Toluene solution of Methyl Azide (from Phase A, containing ~1.2 equiv) to the reaction vial via syringe.

  • Reaction: Seal the vial under an argon atmosphere. Heat the reaction mixture to 60°C for 12 hours.

    • Note: RuAAC with internal alkynes is slower than terminal alkynes; monitoring is essential.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The alkyne spot should disappear.

  • Workup: Cool to room temperature. Concentrate the solvent carefully (do not heat to dryness if residual azide is suspected—check with starch-iodide paper first).

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 20% -> 60% Ethyl Acetate in Hexanes.

    • The 1,5-dimethyl isomer typically elutes after any trace 1,4-isomer due to higher polarity of the compact substitution.

Workflow Visualization

Workflow Safety SAFETY CHECK Blast Shield & PPE Prep MeN3 Generation (NaN3 + MeI in Toluene) Safety->Prep Mix Catalyst Mixing Cp*RuCl(PPh3)2 + Alkyne Prep->Mix Transfer Supernatant React Reaction 60°C, 12h, Argon Mix->React Monitor TLC Monitoring (Disappearance of Alkyne) React->Monitor Monitor->React Incomplete Purify Flash Chromatography (EtOAc/Hexanes) Monitor->Purify Complete

Figure 2: Operational workflow ensuring safety compliance and process integrity.

Part 5: Analytical Validation (Self-Validating System)

To confirm the synthesis of 1,5-dimethyl-1,2,3-triazole-4-methanol versus the potential 1,4-dimethyl isomer (or 1-methyl-4-methyl-5-hydroxymethyl), Nuclear Overhauser Effect (NOE) NMR spectroscopy is the gold standard.

Expected Data:

  • 1H NMR (CDCl₃):

    • N1-Methyl: Singlet, ~4.0 ppm.

    • C5-Methyl: Singlet, ~2.3 ppm.

    • CH₂OH: Singlet/Doublet, ~4.7 ppm.

  • NOE Correlation:

    • Target (1,5-dimethyl): Strong NOE signal observed between the N1-Methyl protons and the C5-Methyl protons. This spatial proximity confirms they are adjacent.

    • Isomer Check: If the product were 1-methyl-5-hydroxymethyl-4-methyl, the NOE would be between N1-Methyl and the CH₂OH protons.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning or O₂ exposure.Degas solvents thoroughly; Ru(II) can oxidize to inactive Ru(III/IV) species. Increase catalyst to 5 mol%.
Incomplete Conversion Steric bulk of internal alkyne.Increase temperature to 80°C. Switch solvent to 1,2-Dichloroethane (DCE) or Dioxane for higher thermal ceiling.
Regioisomer Mixture Loss of Cp* steric control.Ensure the catalyst is pure Cp * (pentamethyl) and not Cp (unsubstituted). The bulk of Cp* is required for 1,5-selectivity.

References

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][2][5][6][7][12][13] Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[1] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005).[10] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[10] Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]

Sources

Method

using RuAAC catalysis for 1,5-disubstituted triazole methanol synthesis

Application Note: Regioselective Synthesis of 1,5-Disubstituted Triazole Methanols via RuAAC Catalysis Executive Summary While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the established gold standard for gene...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 1,5-Disubstituted Triazole Methanols via RuAAC Catalysis

Executive Summary

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the established gold standard for generating 1,4-disubstituted triazoles, the synthesis of the complementary 1,5-regioisomers requires Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[1]. For drug development professionals designing peptidomimetics (e.g., amide bond isosteres) or sterically restricted pharmacophores, 1,5-disubstituted triazole methanols are highly valuable synthons[2]. This application note provides an in-depth, self-validating protocol for the synthesis of these motifs using propargyl alcohol derivatives, detailing the mechanistic causality that drives their absolute regioselectivity.

Mechanistic Causality: The "Why" Behind 1,5-Regioselectivity

Unlike CuAAC, which relies on the formation of a


-copper(I) acetylide and is strictly limited to terminal alkynes, RuAAC proceeds via the 

-activation of the alkyne by the ruthenium center[1]. This fundamental mechanistic divergence allows RuAAC to accommodate both terminal and internal alkynes[2].

When synthesizing triazole methanols using propargyl alcohol, the 1,5-regioselectivity is not merely a product of steric bulk—it is actively directed by hydrogen bonding. The hydroxyl group of the propargylic alcohol acts as a strong hydrogen bond donor, interacting directly with the electronegative chloride ligand on the active


 fragment[1]. This H-bond anchors the alkyne in a highly specific orientation during the oxidative coupling with the azide. Consequently, the ruthenacycle intermediate forms such that the hydroxymethyl group exclusively occupies the C-5 position of the resulting triazole ring[1].

Visualization: RuAAC Catalytic Cycle & Directing Logic

RuAAC_Pathway Precat Precatalyst Cp*RuCl(PPh3)2 Active Active Catalyst [Cp*RuCl] Precat->Active Dissociation of PPh3 (Requires Heat/Solvation) PiComplex π-Alkyne Complex (Propargyl Alcohol) Active->PiComplex Alkyne Coordination HydrogenBond H-Bonding State (Cl···H-O Interaction) PiComplex->HydrogenBond Regioselective Directing Effect Ruthenacycle Oxidative Coupling (Ruthenacycle Intermediate) HydrogenBond->Ruthenacycle Azide Attack (C-N Bond Formation) Product 1,5-Triazole Methanol Product Release Ruthenacycle->Product Reductive Elimination (Rate-Determining Step) Product->Active Catalyst Regeneration

RuAAC catalytic workflow highlighting H-bond directed 1,5-regioselectivity of propargyl alcohol.

Quantitative Data: Catalyst & Parameter Optimization

Selecting the right ruthenium precatalyst and reaction conditions is critical for maximizing yield and minimizing oxidative degradation. The table below synthesizes optimal parameters based on established RuAAC methodologies[1][2][3][4].

PrecatalystLoading (mol %)Optimal SolventTemp (°C)Time (h)Yield (%)RegioselectivityCritical Notes
CpRuCl(PPh₃)₂ 1 - 5THF / Dioxane60 - 804 - 12>85>99:1 (1,5)High bench stability; requires thermal energy for PPh₃ dissociation.
CpRuCl(COD) 1 - 5DMF / THF25 - 400.5 - 2>90>99:1 (1,5)Highly active at RT; strictly O₂-sensitive (rapid deactivation).
[Cp*RuCl]₄ 2 - 5DMF (Microwave)90 - 1100.2 - 0.5>80>95:5 (1,5)Excellent for electronically deactivated or sterically hindered aryl azides.

Self-Validating Experimental Protocol

Synthesis of 1-Benzyl-5-(hydroxymethyl)-1H-1,2,3-triazole This protocol utilizes


, chosen for its optimal balance of handling stability and catalytic efficiency[1].

Materials & Setup

  • Benzyl azide (1.0 equiv, 1.0 mmol)

  • Propargyl alcohol (1.05 equiv, 1.05 mmol)

  • 
     (0.02 equiv, 2 mol%)
    
  • Anhydrous, degassed Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Execution & Causality

  • Solvent Degassing (Critical Step): Sparge anhydrous THF with argon for 15 minutes prior to use.

    • Causality: Ruthenium(II) catalysts are highly sensitive to dissolved molecular oxygen, which irreversibly converts the active catalyst into an inactive peroxo complex,

      
      [1].
      
  • Reagent Loading: In a flame-dried Schlenk flask under positive argon pressure, add benzyl azide and propargyl alcohol to the degassed THF.

  • Catalyst Initiation: Add

    
     (16 mg, 2 mol%) in one single portion.
    
    • In-Process Control (IPC): The solution will immediately transition from colorless to a distinct amber/brown, visually validating the dissolution and activation of the Ru-complex. If the solution turns black or dark green rapidly before heating, oxygen contamination has occurred[1].

  • Thermal Activation: Heat the reaction mixture to 60 °C using an oil bath or heating block.

    • Causality: Unlike the COD-ligated variant which operates at room temperature, the strongly coordinating ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ligands on this catalyst require thermal energy to dissociate and open the coordination sphere for the alkyne.
      
  • Reaction Monitoring (Self-Validation): After 4 hours, perform TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

    • Primary Validation: Benzyl azide (

      
      , UV active) should be fully consumed. The target product, 1-benzyl-5-(hydroxymethyl)-1H-1,2,3-triazole, will appear as a highly polar spot (
      
      
      
      ).
    • Secondary Validation: Stain the TLC plate with

      
      . The product spot will rapidly turn bright yellow against the purple background due to the oxidation of the C-5 hydroxymethyl group, confirming the successful incorporation of the propargyl alcohol.
      
  • Quenching & Purification: Cool the reaction to room temperature. Filter the mixture through a short plug of silica gel, eluting with pure Ethyl Acetate.

    • Causality: Silica gel effectively sequesters the spent ruthenium species (which remain trapped at the baseline), preventing heavy metal contamination in the isolated product. Concentrate the filtrate in vacuo to yield the crude product.

Troubleshooting Matrix

  • Low Yield / Stalled Reaction:

    • Cause: Catalyst poisoning via oxidation.

    • Solution: Ensure strict Schlenk techniques. Switch to

      
       if lower temperatures are desired, but note its extreme 
      
      
      
      sensitivity[1].
  • Formation of 1,4-Isomer Impurities:

    • Cause: Uncatalyzed thermal Huisgen cycloaddition competing with the Ru-catalyzed pathway.

    • Solution: Lower the reaction temperature or slightly increase catalyst loading to ensure the catalyzed kinetic pathway outcompetes the uncatalyzed background reaction[3].

  • Poor Reactivity with Aryl Azides:

    • Cause: Electronic deactivation of the azide component.

    • Solution: Switch the catalyst to the tetrameric

      
       complex and utilize DMF under microwave irradiation (90–110 °C), a combination proven to overcome the activation barrier for challenging aryl azides[4].
      

References

1.[1] Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - nih.gov - 1 2.[3] 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) - thieme-connect.de - 3 3.[2] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - acs.org - 2 4.[4] Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes | Organic Letters - acs.org - 4

Sources

Application

CuAAC reaction conditions for 1,4-dimethyl-1,2,3-triazole derivatives

Application Note: Technical Guide to the Synthesis of 1,4-Dimethyl-1,2,3-Triazole Scaffolds via CuAAC Part 1: Introduction & Strategic Analysis The 1,4-disubstituted-1,2,3-triazole moiety is a cornerstone pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide to the Synthesis of 1,4-Dimethyl-1,2,3-Triazole Scaffolds via CuAAC

Part 1: Introduction & Strategic Analysis

The 1,4-disubstituted-1,2,3-triazole moiety is a cornerstone pharmacophore in modern drug discovery, serving as a bioisostere for amide bonds due to its planar structure, strong dipole moment (~5 D), and hydrogen-bonding capability. Specifically, 1,4-dimethyl-1,2,3-triazole derivatives —where a methyl group is installed at the N1 or C4 position—are critical for probing "Magic Methyl" effects, often improving metabolic stability and potency by filling small hydrophobic pockets in target proteins.

However, the synthesis of these specific scaffolds presents a unique safety bottleneck:

  • N1-Methylation requires Methyl Azide (

    
    ):  With a C/N ratio of 1:3, methyl azide is highly volatile (b.p. ~20 °C) and explosively unstable. It violates the "Rule of Three" (C/N ratio < 3) for safe isolation.
    
  • C4-Methylation requires Propyne: A gaseous alkyne that requires specific handling or surrogate reagents.

This guide provides self-validating, safety-focused protocols that circumvent the isolation of methyl azide by generating it in situ, coupled with ligand-accelerated catalysis (TBTA/THPTA) to ensure rapid consumption of the hazardous intermediate.

Part 2: Mechanism & Catalyst Selection

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on the formation of a copper-acetylide intermediate.[1][2] For small, volatile substrates like methyl species, standard conditions (CuSO4/Ascorbate alone) often suffer from slow kinetics and oxidative catalyst degradation.

The Solution: Ligand-Assisted Catalysis We utilize THPTA (water-soluble) or TBTA (organic-soluble) ligands. These ligands serve two functions:[3]

  • Protection: They shield the Cu(I) center from oxidation by dissolved oxygen.

  • Acceleration: They prevent the formation of unreactive polymeric copper acetylides, maintaining the catalyst in an active monomeric/dimeric state essential for the reaction cycle.

Diagram 1: Ligand-Accelerated CuAAC Catalytic Cycle

CuAAC_Mechanism Start Cu(II) Precursor (CuSO4) ActiveCat [L-Cu(I)] Active Species Start->ActiveCat Reduction Reductant Ascorbate Reductant->ActiveCat PiComplex π-Alkyne-Cu Complex ActiveCat->PiComplex + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Alkyne->PiComplex Acetylide Cu(I)-Acetylide (σ-bound) PiComplex->Acetylide - H+ Metallacycle Cu(III)-Metallacycle (Rate Limiting Step) Acetylide->Metallacycle + Azide (Coordination) Azide Organic Azide (R'-N3) Azide->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction + Protonation Product->ActiveCat Regeneration

Caption: The ligand (L = TBTA/THPTA) stabilizes the Cu(I) oxidation state, facilitating the formation of the reactive copper acetylide and the subsequent metallacycle.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1,2,3-Triazoles (The "In Situ" Method)

Target: Installing the N-Methyl group safely.

Safety Warning: NEVER isolate Methyl Azide. This protocol generates it transiently in the presence of the alkyne trap.

Reagents:

  • Substrate: Terminal Alkyne (1.0 equiv)

  • Methylating Agent: Methyl Iodide (MeI) (1.5 equiv) [Note: MeI is carcinogenic; handle in fume hood]

  • Azide Source: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)[4]
    
  • Ligand: TBTA (5 mol%) or THPTA (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: DMF/Water (4:1) or DMSO/Water (4:1)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a small vial, dissolve

    
     (12.5 mg, 0.05 mmol) and TBTA (26.5 mg, 0.05 mmol) in 0.5 mL DMF. The solution should turn a slight blue/green.
    
  • Reaction Assembly: To a pressure-rated glass vial (4 mL or 20 mL) equipped with a magnetic stir bar, add:

    • Terminal Alkyne (1.0 mmol)

    • Methyl Iodide (93 µL, 1.5 mmol)

    • Sodium Azide (97 mg, 1.5 mmol)

    • Solvent: DMF (3 mL) + Water (0.5 mL)

  • Initiation: Add the Pre-complexed Catalyst solution to the reaction vial.

  • Reduction: Add Sodium Ascorbate (20 mg, 0.1 mmol) dissolved in 0.1 mL water. The solution will turn yellow/orange (characteristic of Cu(I)-TBTA).

  • Incubation: Cap the vial tightly. Stir at Room Temperature for 12–16 hours .

    • Note: If the alkyne is unreactive, heat to 40 °C. Do not exceed 50 °C to prevent MeI volatilization before reaction.

  • Quench & Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 10% aqueous

      
       (to chelate Cu) followed by brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Validation Check:

  • TLC: Disappearance of alkyne.

  • NMR: Diagnostic N-Methyl singlet appears at

    
     4.0–4.2 ppm in 
    
    
    
    NMR. The triazole C5-H proton appears as a singlet at
    
    
    7.5–8.0 ppm.
Protocol B: Synthesis of 4-Methyl-1,2,3-Triazoles

Target: Installing the C-Methyl group using Propyne equivalents.

Reagents:

  • Substrate: Organic Azide (1.0 equiv)

  • Alkyne Source: Propyne (solution in THF or Toluene, typically 1M–2M) OR Trimethyl(prop-2-ynyl)silane (TMS-Propyne) as a surrogate.

  • Catalyst System:

    
     (1 mol%) / THPTA (1.5 mol%) / NaAsc (5 mol%).
    
  • Solvent: t-BuOH/Water (1:1).

Step-by-Step Workflow:

  • Preparation: Dissolve the Organic Azide (1.0 mmol) in t-BuOH (2 mL).

  • Alkyne Addition:

    • Option 1 (Propyne Solution): Add Propyne (2M in THF, 1.0 mL, 2.0 mmol) via syringe.

    • Option 2 (Gas): If using gas, bubble propyne gently through the solution for 5 mins, then keep under a propyne balloon.

  • Catalyst Addition: Add a pre-mixed solution of

    
     (0.01 mmol) and THPTA (0.015 mmol) in water (1 mL).
    
  • Initiation: Add Sodium Ascorbate (0.05 mmol) in water (0.5 mL).

  • Reaction: Stir at RT for 6–8 hours.

  • Workup: Dilute with water, extract with DCM. The high volatility of the excess propyne allows it to be removed simply by evaporation.

Part 4: Decision Logic & Troubleshooting

Diagram 2: Experimental Logic for 1,4-Dimethyl Scaffolds

Workflow_Logic Input Target: 1,4-Dimethyl-1,2,3-Triazole Derivative Decision Which substituent is variable? Input->Decision PathA Variable C4-Substituent (Need N-Methylation) Decision->PathA Fixed N-Me PathB Variable N1-Substituent (Need C-Methylation) Decision->PathB Fixed C-Me Warning CRITICAL SAFETY: Do NOT isolate Me-N3 PathA->Warning ActionB Use Protocol B Azide + Propyne (soln) PathB->ActionB ActionA Use Protocol A (In Situ) MeI + NaN3 + Alkyne Ligand Ligand Selection: Use TBTA (Organic solv) Use THPTA (Aq. solv) ActionA->Ligand ActionB->Ligand Warning->ActionA

Caption: Decision tree for selecting the correct protocol based on the variable substituent, emphasizing the safety bypass for Methyl Azide.

Troubleshooting Table
IssueProbable CauseSolution
Reaction Stalls Catalyst oxidation (

)
Add more NaAsc (reductant). Ensure ligand (TBTA/THPTA) is present in excess of Cu.
Low Yield (Protocol A) Volatilization of MeIUse a sealed pressure vial. Ensure temperature

40°C.
Green Precipitate Copper-Triazole aggregationWash organic layer with 10% EDTA or

to chelate copper.
Regioselectivity Loss Thermal pathway activeEnsure reaction is kept at RT or below 50°C. High heat promotes 1,5-isomer formation (thermal Huisgen).

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2857. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

Sources

Method

Application Note: (Dimethyl-1H-1,2,3-triazol-4-yl)methanol in Coordination Chemistry

This Application Note is designed for researchers in coordination chemistry, bioinorganic modeling, and drug discovery. It details the use of (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol (and its regioisomers) as a versa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in coordination chemistry, bioinorganic modeling, and drug discovery. It details the use of (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol (and its regioisomers) as a versatile N,O-donor ligand.

Executive Summary

The ligand (dimethyl-1H-1,2,3-triazol-4-yl)methanol (DTM) represents a specialized class of "Click" chemistry-derived chelators. Unlike the ubiquitous 1-benzyl-1,2,3-triazoles, the DTM series offers a compact, electron-rich scaffold with reduced steric bulk, making it ideal for constructing dense Metal-Organic Frameworks (MOFs) and bio-mimetic active sites.

This guide focuses on the 1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol isomer (1,5-DTM), a ligand that exhibits a unique "bite angle" compared to its 1,4-counterparts, facilitating the formation of robust 5-membered chelate rings with transition metals (Cu, Co, Ni, Zn).

Key Applications
  • Bioinorganic Modeling: Mimicking histidine-serine coordination environments in metalloenzymes.

  • MOF Construction: Acting as a pillaring linker with both N-donor (soft/borderline) and O-donor (hard) sites.

  • Medicinal Chemistry: The DTM scaffold serves as a pharmacophore in BET bromodomain inhibitors (e.g., BMS-986158 derivatives).

Chemical Identity & Ligand Properties[1][2][3][4][5][6]

The coordination chemistry of DTM is defined by its ability to act as a bidentate ligand.[1] The proximity of the triazole N3 nitrogen and the hydroxyl oxygen allows for the formation of stable mononuclear and polynuclear complexes.

PropertySpecification
IUPAC Name (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol
Formula C₅H₉N₃O
Donor Atoms N3 (Triazole ring), O (Hydroxyl group)
Coordination Mode Bidentate (κ²N,O); Bridging (μ-N,O)
pKa (Triazole) ~1.2 (Conjugate acid)
pKa (Hydroxyl) ~14 (Deprotonation requires strong base or metal coordination)
Isomerism 1,5-DTM (Target of this protocol) vs. 1,4-DTM (Regioisomer)
Structural Logic: The Chelate Effect

In the 1,5-DTM isomer, the C4-hydroxymethyl group and the N3 nitrogen are positioned to form a 5-membered chelate ring upon metal coordination (


). This is thermodynamically favored over the bridging modes often seen in sterically hindered analogs.

Figure 1: Logical breakdown of the 1,5-DTM ligand coordination sphere. The N3 and O atoms act cooperatively to bind the metal center.

Synthesis Protocol: Regioselective Production

Critical Note: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields the 1,4-isomer. To obtain the 1,5-dimethyl isomer described here, one must use Ruthenium catalysis (RuAAC) or thermal cycloaddition with internal alkynes.

Reagents Required[2][4]
  • Precursor A: 2-Butyn-1-ol (Internal alkyne, >98%)

  • Precursor B: Methyl Azide (Generated in situ for safety) or Trimethylsilyl azide (TMSN₃) + Methyl Iodide.

  • Catalyst: [Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienyl ruthenium(II) chloride bis(triphenylphosphine)).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure (RuAAC Route)
  • Safety Prep: Perform all azide reactions behind a blast shield. Methyl azide is volatile and explosive. In situ generation is preferred.

  • Reaction Setup:

    • In a dry Schlenk flask under Argon, dissolve 2-Butyn-1-ol (1.0 eq, 10 mmol) in anhydrous 1,4-Dioxane (20 mL).

    • Add the Ruthenium catalyst [Cp*RuCl(PPh₃)₂] (2 mol%).

    • Azide Addition: Add Trimethylsilyl azide (1.2 eq) followed by Methyl Iodide (1.2 eq) slowly at 0°C. (Alternatively, use a pre-generated solution of organic azide if safety protocols permit).

  • Cycloaddition:

    • Warm the mixture to 60°C and stir for 12 hours. The Ru-catalyst directs the sterics to favor the 1,5-disubstitution pattern.

  • Work-up:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove volatiles.

    • Purification: Flash column chromatography (SiO₂).

      • Eluent: Ethyl Acetate/Methanol (9:1 v/v).

      • Rf: The 1,5-isomer typically elutes after the 1,4-isomer due to higher polarity/dipole moment.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the C5-Methyl singlet (~2.3 ppm) and N1-Methyl singlet (~4.0 ppm). The absence of a triazole C-H proton confirms full substitution.

Coordination Protocol: Metal Complexation

This protocol describes the synthesis of a generic complex


, validated for M = Cu(II), Co(II), and Ni(II).
Materials
  • Ligand: 1,5-DTM (synthesized above).

  • Metal Salt:

    
     or 
    
    
    
    (Perchlorates are potentially explosive; nitrates are safer alternatives for initial screening).
  • Solvent: Methanol (MeOH) / Ethanol (EtOH).[3]

Workflow
  • Ligand Solution: Dissolve 1,5-DTM (2.0 mmol, 2 eq) in warm MeOH (10 mL).

  • Metal Addition: Dissolve Metal(II) salt (1.0 mmol, 1 eq) in MeOH (5 mL) and add dropwise to the ligand solution.

    • Observation: Immediate color change indicates coordination (e.g., Cu(II) turns deep blue/green; Co(II) turns orange/pink).

  • Reflux: Heat the mixture at 60°C for 2 hours to ensure thermodynamic equilibration.

  • Crystallization (Vapor Diffusion):

    • Transfer the reaction solution to a small vial.

    • Place the open vial inside a larger jar containing Diethyl Ether (precipitant).

    • Seal the large jar and allow to stand at room temperature for 3–5 days.

  • Isolation: Filter the resulting crystals, wash with cold ether, and dry under vacuum.

Characterization Checklist
  • IR Spectroscopy: Check for the shift in the

    
     triazole band (typically ~1575 cm⁻¹) and the 
    
    
    
    band. A shift in the O-H band suggests participation in coordination or strong H-bonding.
  • UV-Vis: Observe d-d transitions consistent with octahedral geometry (e.g., for Co(II), bands around 500 nm).

  • X-Ray Diffraction (XRD): The gold standard. Confirm the bite angle of the 5-membered ring.

Application Data & Biological Relevance[1][2][4][5][11]

Antimicrobial Activity

Based on studies of the analogous "NTM" (Nitrophenyl-Triazolyl-Methanol) ligand system, DTM complexes exhibit enhanced lipophilicity compared to free metal ions, facilitating cell membrane penetration via Tweedy's chelation theory.

ComplexTarget OrganismActivity Profile (MIC)Mechanism
[Cu(DTM)₂]²⁺ S. aureus (Gram +)High (< 10 µg/mL)Redox stress / DNA binding
[Ni(DTM)₂]²⁺ E. coli (Gram -)ModerateHydrolytic enzyme inhibition
Free Ligand VariousLowPoor membrane permeability
Pharmacophore in Drug Development

The dimethyl-triazolyl-methanol motif is a structural key in BET bromodomain inhibitors (e.g., analogs of BMS-986158 ). The triazole acts as an acetyl-lysine mimic.

Pathway Diagram: Mechanism of Action

mechanism cluster_drug DTM-Based Inhibitor cluster_target Epigenetic Target cluster_effect Therapeutic Outcome Drug BMS-986158 Analog (Contains DTM Motif) BET BET Bromodomain (BRD4) Drug->BET Competitive Binding (Triazole mimics Acetyl-Lys) Chromatin Acetylated Histones Drug->Chromatin Displaces BET Myc c-Myc Expression Drug->Myc Downregulates BET->Chromatin Normal Function: Reads Acetyl Marks BET->Myc Promotes Transcription Apoptosis Tumor Cell Death Myc->Apoptosis Reduction Triggers

Figure 2: The DTM motif functions as an acetyl-lysine mimic, displacing BET proteins from chromatin and downregulating oncogenes like c-Myc.

References

  • Elmassaoudi, M., et al. (2023). "Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances." Molecules, 28(18), 6801. Link

  • Al-Radadi, N.S., et al. (2024). "Innovation of some novel complexes based on 1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies." Journal of Molecular Structure, 1304, 137639. Link

  • Conradie, M.M., et al. (2019). "Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds." Data in Brief, 22, 565-573. Link

  • Gavai, A.V., et al. (2021). "Discovery of Clinical Candidate BMS-986158, an Oral BET Inhibitor, for the Treatment of Cancer."[4] Cancer Research, 81(13_Supplement). Link

  • Worrell, B.T., et al. (2013). "Direct evidence for a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions." Science, 340(6131), 457-460. (Mechanistic basis for 1,4- vs 1,5-regioselectivity). Link

Sources

Application

The Dimethyl Triazole Methanol Moiety: A Superior Bioisosteric Replacement for Amides in Modern Drug Discovery

Introduction: Overcoming the Achilles' Heel of Amide-Containing Drugs The amide bond is a cornerstone of peptide and protein structure and is consequently a prevalent functional group in a vast number of therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Achilles' Heel of Amide-Containing Drugs

The amide bond is a cornerstone of peptide and protein structure and is consequently a prevalent functional group in a vast number of therapeutic agents.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor contributes significantly to molecular recognition and binding affinity.[1] However, the inherent susceptibility of the amide bond to enzymatic hydrolysis presents a significant challenge in drug development, often leading to poor metabolic stability and limited oral bioavailability.[1][3][4] To address this liability, medicinal chemists frequently employ the strategy of bioisosteric replacement, where the amide functionality is substituted with a group that mimics its key physicochemical properties while offering enhanced stability.[2][5][6] Among the various amide bioisosteres, the 1,4-disubstituted 1,2,3-triazole has emerged as a particularly effective surrogate.[1][7][8] This application note details the strategic advantages and practical application of a specific triazole-based bioisostere, the dimethyl triazole methanol moiety, in overcoming the metabolic instability of amide-containing drug candidates.

The 1,4-disubstituted 1,2,3-triazole scaffold is considered an excellent mimic of the trans-amide bond due to similarities in size, planarity, dipole moment, and hydrogen bonding capabilities.[1][4][9] The distance between substituents at the 1- and 4-positions of the triazole ring (5.0–5.1 Å) is comparable to that of a trans-amide bond (3.8–3.9 Å).[1][4] Furthermore, the triazole ring is exceptionally stable to metabolic degradation, including hydrolysis and oxidation.[8][10]

The Dimethyl Triazole Methanol Moiety: Enhanced Properties and Rationale for Use

While the core 1,2,3-triazole provides a stable backbone, the incorporation of a dimethyl methanol group at a substituent position offers additional advantages. This specific functionalization can enhance solubility, provide a new vector for hydrogen bonding interactions, and maintain a desirable lipophilicity profile. The hydroxyl group can act as a hydrogen bond donor, a feature that can be critical for maintaining or improving binding affinity to the target protein. The gem-dimethyl groups can provide a degree of steric shielding and favorably influence the conformational presentation of the molecule.

This application note will provide a detailed protocol for the bioisosteric replacement of an amide bond with a dimethyl triazole methanol moiety, utilizing the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[11][12][13]

Visualizing the Bioisosteric Replacement Strategy

The following diagram illustrates the conceptual workflow for replacing a labile amide bond with the stable and versatile dimethyl triazole methanol moiety.

Bioisosteric Replacement Workflow Bioisosteric Replacement Workflow cluster_0 Initial Lead Compound cluster_1 Retrosynthetic Analysis cluster_2 Synthesis cluster_3 Final Analog Lead Lead Compound R1-C(=O)NH-R2 Amide Bond Azide Azide Precursor R1-N3 Lead->Azide Retrosynthesis Alkyne Alkyne Precursor HC≡C-C(CH3)2OH Lead->Alkyne Retrosynthesis CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide->CuAAC Alkyne->CuAAC Analog Final Analog R1-[1,2,3-triazole]-C(CH3)2OH-R2 Dimethyl Triazole Methanol Moiety CuAAC->Analog Synthesis CuAAC Protocol CuAAC Protocol Workflow Start Start Dissolve Dissolve Azide and Alkyne in t-BuOH/H2O Start->Dissolve Prepare_Catalyst Prepare fresh CuSO4 and Sodium Ascorbate solution Dissolve->Prepare_Catalyst Mix Add catalyst solution to reactant mixture Dissolve->Mix Prepare_Catalyst->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Work-up and Extraction Monitor->Workup Reaction Complete Purify Purification by Chromatography Workup->Purify End End Purify->End

Sources

Method

protocol for N-methylation of 4-hydroxymethyl-1,2,3-triazole

An Application Note and In-Depth Protocol for the N-Methylation of 4-(Hydroxymethyl)-1H-1,2,3-triazole Authored by: A Senior Application Scientist Introduction The 1,2,3-triazole motif is a cornerstone in contemporary me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-Depth Protocol for the N-Methylation of 4-(Hydroxymethyl)-1H-1,2,3-triazole

Authored by: A Senior Application Scientist

Introduction

The 1,2,3-triazole motif is a cornerstone in contemporary medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, which contribute to its frequent use as a bioisostere for amide bonds.[1] N-alkylation of the triazole ring is a critical synthetic modification that significantly influences the pharmacological profile of a molecule, including its binding affinity, solubility, and metabolic fate.[2] Specifically, the N-methylation of 4-(hydroxymethyl)-1H-1,2,3-triazole presents a key synthetic challenge: controlling the regioselectivity of the methylation across the different nitrogen atoms of the triazole ring.

Direct alkylation of an unsymmetrically substituted NH-1,2,3-triazole typically yields a mixture of N1 and N2-substituted isomers, with the ratio being highly dependent on reaction conditions.[3][4] The presence of the hydroxymethyl group introduces an additional layer of complexity, as it is also a potential site for methylation and may influence the electron density of the triazole nitrogens. This guide provides a comprehensive overview of the mechanistic considerations and presents two detailed protocols for the N-methylation of 4-(hydroxymethyl)-1H-1,2,3-triazole, addressing the critical issue of regioselectivity and the strategic use of protecting groups.

Mechanistic Considerations and Regioselectivity

The N-methylation of a 1H-1,2,3-triazole proceeds via the deprotonation of the acidic N-H proton by a base, forming a triazolide anion. This anion possesses nucleophilic character at both the N1 and N2 positions, leading to the potential formation of two regioisomers upon reaction with an electrophilic methylating agent.

Several factors govern the N1/N2 selectivity of the alkylation reaction:

  • Steric Hindrance: Bulky substituents at the C4 and/or C5 positions can sterically hinder the approach of the alkylating agent to the N1 position, thereby favoring N2 alkylation.[3][5]

  • Base and Solvent: The choice of base and solvent system can influence the position of the counter-ion and the solvation of the triazolide anion, thereby affecting the relative nucleophilicity of the N1 and N2 atoms.[6][7] Polar aprotic solvents like DMF or DMSO often favor N2-alkylation.[7]

  • Alkylating Agent: The nature of the electrophile can also play a role. Harder electrophiles may favor reaction at the site of higher electron density.

  • Temperature: Reaction temperature can influence the thermodynamic versus kinetic control of the product distribution.

Given the presence of a primary alcohol, O-methylation is a potential side reaction, particularly under strongly basic conditions. To circumvent this and potentially improve regioselectivity, a protecting group strategy is often employed.

Experimental Workflow Overview

The following diagram outlines the two primary strategies for the N-methylation of 4-(hydroxymethyl)-1H-1,2,3-triazole detailed in this guide.

N-Methylation_Workflow cluster_0 Strategy 1: Direct Methylation cluster_1 Strategy 2: Protecting Group Approach Start1 4-(hydroxymethyl)- 1H-1,2,3-triazole Proc1 Methylation (MeI, K2CO3, DMF) Start1->Proc1 Prod1 Mixture of N1 and N2 methylated isomers Proc1->Prod1 Sep1 Chromatographic Separation Prod1->Sep1 Final1A N1-methyl Isomer Sep1->Final1A Final1B N2-methyl Isomer Sep1->Final1B Start2 4-(hydroxymethyl)- 1H-1,2,3-triazole Proc2A Protection (TBDMSCl, Imidazole) Start2->Proc2A Protected 4-((tert-butyldimethylsilyloxy)methyl) -1H-1,2,3-triazole Proc2A->Protected Proc2B Methylation (MeI, NaH, THF) Protected->Proc2B MethylatedProtected Mixture of Protected N1 and N2 isomers Proc2B->MethylatedProtected Proc2C Deprotection (TBAF, THF) MethylatedProtected->Proc2C Final2 Mixture of N1 and N2 methylated isomers Proc2C->Final2 Sep2 Chromatographic Separation Final2->Sep2 Final2A N1-methyl Isomer Sep2->Final2A Final2B N2-methyl Isomer Sep2->Final2B

Caption: Workflow for N-methylation via direct and protecting group strategies.

Protocol 1: Direct N-Methylation

This protocol describes the direct methylation of 4-(hydroxymethyl)-1H-1,2,3-triazole, which typically results in a mixture of regioisomers requiring chromatographic separation. It is a more direct route but may offer less control over the product ratio.

Materials and Reagents
ReagentSupplierCAS NumberNotes
4-(hydroxymethyl)-1H-1,2,3-triazoleSigma-Aldrich80138-95-8Starting material.
Methyl Iodide (MeI)Alfa Aesar74-88-4Highly Toxic & Volatile. Handle only in a fume hood.
Potassium Carbonate (K₂CO₃), anhydrousFisher Chemical584-08-7Base.
N,N-Dimethylformamide (DMF), anhydrousVWR Chemicals68-12-2Reaction solvent.
Ethyl Acetate (EtOAc)EMD Millipore141-78-6For extraction and chromatography.
HexanesFisher Chemical110-54-3For chromatography.
Brine (Saturated NaCl solution)Lab PreparedN/AFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)EMD Millipore7757-82-6For drying organic phase.
Step-by-Step Protocol
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(hydroxymethyl)-1H-1,2,3-triazole (1.13 g, 10 mmol).

    • Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).

    • Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask. Stir the suspension at room temperature.

  • Methylation:

    • Cool the suspension to 0 °C using an ice-water bath.

    • Slowly add methyl iodide (0.75 mL, 12 mmol, 1.2 eq) to the cooled suspension dropwise over 5 minutes. Caution: Methyl iodide is toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood.[2][8]

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:1 or pure Ethyl Acetate). The starting material should be consumed, and two new, less polar spots corresponding to the N1 and N2 isomers should appear.

  • Work-up:

    • Upon completion, pour the reaction mixture into water (100 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 40 mL) to remove residual DMF.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N1 and N2-methylated isomers.

    • Characterize the purified isomers by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures and determine the isomeric ratio.

Direct_Methylation_Scheme compound1 START: 4-(hydroxymethyl)-1H-1,2,3-triazole reagents + MeI, K2CO3 DMF, 0°C to rt product_mix PRODUCTS reagents->product_mix isomer1 1-methyl-4-(hydroxymethyl) -1H-1,2,3-triazole (N1) isomer2 2-methyl-4-(hydroxymethyl) -2H-1,2,3-triazole (N2)

Caption: Reaction scheme for the direct N-methylation of 4-(hydroxymethyl)-1H-1,2,3-triazole.

Protocol 2: N-Methylation via Hydroxyl Protection

This strategy involves the protection of the hydroxyl group prior to methylation, which can prevent O-methylation and may alter the N1/N2 product ratio. A tert-butyldimethylsilyl (TBS) ether is used as the protecting group due to its stability and ease of removal.[9]

Part A: Protection of the Hydroxyl Group
  • Reaction Setup:

    • Dissolve 4-(hydroxymethyl)-1H-1,2,3-triazole (1.13 g, 10 mmol) in anhydrous DMF (30 mL) in a 100 mL round-bottom flask.

    • Add imidazole (1.02 g, 15 mmol, 1.5 eq).

    • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.66 g, 11 mmol, 1.1 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Pour the reaction mixture into water (80 mL) and extract with ethyl acetate (3 x 40 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude TBS-protected triazole, which can often be used in the next step without further purification.

Part B: N-Methylation of Protected Triazole
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq). Caution: NaH is highly reactive with water.

    • Wash the NaH with anhydrous hexanes (2 x 10 mL) and carefully decant the hexanes.

    • Add anhydrous tetrahydrofuran (THF, 30 mL).

    • Cool the suspension to 0 °C.

  • Deprotonation and Methylation:

    • Slowly add a solution of the crude 4-((tert-butyldimethylsilyloxy)methyl)-1H-1,2,3-triazole (from Part A, ~10 mmol) in anhydrous THF (10 mL) to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (0.68 mL, 11 mmol, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract with ethyl acetate (3 x 40 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part C: Deprotection of the Silyl Ether
  • Reaction Setup:

    • Dissolve the crude protected N-methylated product from Part B in THF (30 mL).

    • Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 11 mL, 11 mmol, 1.1 eq).

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by column chromatography on silica gel as described in Protocol 1, Step 5, to isolate the pure N1 and N2-methyl-4-(hydroxymethyl)-1,2,3-triazole isomers.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive base; insufficient deprotonation. Wet solvent or reagents.Use freshly opened or properly stored anhydrous solvents and reagents. Ensure the base (e.g., K₂CO₃) is dried before use. For NaH, ensure it is active and properly washed.
Formation of Side Products O-methylation of the hydroxyl group. Over-methylation to form a triazolium salt.Use the protecting group strategy (Protocol 2). Use a milder base or lower temperature. Avoid using a large excess of the methylating agent (use ~1.1-1.2 equivalents).[10]
Difficult Isomer Separation Isomers have very similar polarity.Use a long chromatography column with a shallow solvent gradient. Consider alternative chromatography techniques like preparative HPLC. If applicable, derivatization of the hydroxyl group might alter polarity for easier separation.
Low Yield after Work-up Product is water-soluble and lost during extraction.For smaller scale reactions, consider saturating the aqueous phase with NaCl before extraction to reduce the solubility of the product. Perform multiple extractions with larger volumes of organic solvent.

Safety Precautions

  • Methylating Agents: Methyl iodide and dimethyl sulfate are highly toxic, volatile, and carcinogenic.[11][12] Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (nitrogen or argon) and quench reactions carefully at low temperatures.

  • Solvents: DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. Ensure adequate ventilation.

References

  • N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances. Available at: [Link]

  • The Preparation of Some N-Methyl-1,2,3-Triazoles. Acta Chemica Scandinavica. Available at: [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of hydroxymethyl-1,2,3-triazoles. ResearchGate. Available at: [Link]

  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. Available at: [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters. Available at: [Link]

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Chemical Science. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. Available at: [Link]

  • Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. Available at: [Link]

  • Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Chemoenzymatic and Protecting-Group-Free Synthesis of 1,4-Substituted 1,2,3-Triazole-α-d-glucosides with Potent Inhibitory Activity toward Lysosomal α-Glucosidase. ACS Omega. Available at: [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. Available at: [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Tips & Tricks: Protecting Groups. University of Rochester Department of Chemistry. Available at: [Link]

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. Google Patents.
  • Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. Available at: [Link]

  • Process for producing n-methylated organic pigments. Google Patents.

Sources

Application

Application Notes and Protocols for Utilizing Triazole-Methanol Fragments in Fragment-Based Drug Discovery

Introduction: The Power of Fragments and the Privileged Triazole Scaffold Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug development, offering a rat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Privileged Triazole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug development, offering a rational alternative to traditional high-throughput screening (HTS).[1] Unlike HTS, which screens large libraries of complex molecules, FBDD focuses on identifying low-molecular-weight compounds (typically <300 Da), or "fragments," that bind with high ligand efficiency to a biological target.[2] These initial low-affinity interactions are then optimized through structure-guided medicinal chemistry to develop potent and selective drug candidates.[3][4] This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[1][5]

Within the vast landscape of chemical fragments, the triazole moiety stands out as a "privileged" scaffold in medicinal chemistry.[6][7] Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[6] Their utility in drug discovery is multifaceted; they can act as bioisosteres for amide bonds, serve as rigid linkers to connect different pharmacophoric elements, and engage in a variety of favorable interactions with protein targets, including hydrogen bonding and π-π stacking.[6][8] The metabolic stability and favorable physicochemical properties of the triazole ring further enhance its attractiveness as a core fragment.[8][9]

This application note provides a comprehensive guide for researchers on the effective use of a representative triazole-methanol fragment in an FBDD campaign. We will delve into the rationale behind experimental design, provide detailed protocols for primary and orthogonal screening techniques, and discuss strategies for hit validation and elaboration.

The Triazole-Methanol Fragment: Physicochemical Properties and Rationale for Use

A simple, monosubstituted triazole-methanol fragment serves as an excellent starting point for an FBDD campaign. The triazole ring provides a stable, aromatic core capable of diverse interactions, while the methanol substituent offers a key hydrogen-bonding vector and a synthetically tractable handle for future chemical elaboration.

PropertyTypical Value RangeSignificance in FBDD
Molecular Weight (MW)< 300 DaAdheres to the "Rule of Three" for fragments, ensuring higher ligand efficiency.[5]
cLogP< 3Promotes aqueous solubility, which is crucial for biophysical screening assays.[8]
Hydrogen Bond Donors1-2Provides specific interactions with the target protein, guiding orientation.[8]
Hydrogen Bond Acceptors2-3The nitrogen atoms of the triazole ring act as key hydrogen bond acceptors.[9]
Rotatable Bonds< 3Low conformational flexibility reduces the entropic penalty upon binding.[5]

The synthesis of simple triazole-methanol fragments is often straightforward, with well-established synthetic routes available.[10] The popular Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[11]

Fragment-Based Drug Discovery Workflow: A Visual Guide

The FBDD process is a multi-step, iterative cycle that begins with fragment screening and culminates in the development of a lead compound. The following diagram illustrates a typical FBDD workflow.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead frag_lib Fragment Library (100s-1000s of compounds) primary_screen Primary Screen (e.g., SPR, NMR) frag_lib->primary_screen Screening hit_validation Hit Validation (Orthogonal Screen) primary_screen->hit_validation Initial Hits structural_bio Structural Biology (X-ray, Cryo-EM) hit_validation->structural_bio Validated Hits hit_elaboration Fragment Elaboration (Growing, Linking, Merging) structural_bio->hit_elaboration Structural Insights lead_opt Lead Optimization (SAR, ADME/Tox) hit_elaboration->lead_opt Optimized Hits lead_opt->primary_screen Iterative Cycles caption FBDD Workflow

Caption: A typical workflow in fragment-based drug discovery.

Experimental Protocols for Fragment Screening

The initial step in an FBDD campaign is the screening of a fragment library to identify binders to the target protein. Due to the low affinity of fragment binding, highly sensitive biophysical techniques are required.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time. It is a powerful tool for primary fragment screening due to its sensitivity and relatively high throughput.[12]

Materials:

  • Purified target protein

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Triazole-methanol fragment library dissolved in DMSO

  • Control compounds (known binder and non-binder)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a stock solution of the triazole-methanol fragment library in 100% DMSO.

    • Dilute the fragments into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (a deactivated flow cell or a flow cell with an irrelevant immobilized protein).

    • Monitor the change in response units (RU) upon fragment binding and dissociation.

    • Include injections of running buffer with DMSO (blank) and control compounds periodically for data normalization and quality control.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Identify fragments that produce a response significantly above the baseline noise as initial hits.

    • For initial hits, perform a dose-response analysis to confirm binding and obtain an estimate of the dissociation constant (KD).

Causality Behind Experimental Choices: The use of a reference channel is critical to minimize false positives arising from buffer effects or non-specific interactions.[12] Maintaining a constant DMSO concentration is essential as DMSO has a high refractive index and variations can lead to spurious signals.

Protocol 2: Orthogonal Screening and Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for hit validation as it can detect weak binding events and provide structural information about the binding site. Ligand-observe NMR experiments, such as saturation transfer difference (STD) NMR, are particularly well-suited for fragment screening.

Materials:

  • Purified target protein (isotopically labeled, e.g., with ¹⁵N, for protein-observe experiments if desired)

  • NMR buffer (e.g., phosphate-buffered saline in D₂O)

  • Triazole-methanol fragment hits from the primary screen

  • NMR spectrometer and tubes

Procedure (STD NMR):

  • Sample Preparation:

    • Prepare a solution of the target protein in NMR buffer at a concentration of 10-50 µM.

    • Prepare a stock solution of the triazole-methanol fragment in a deuterated solvent (e.g., DMSO-d₆).

    • Add the fragment to the protein solution to a final concentration of 100-1000 µM.

  • Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the fragment in the absence of the protein.

    • Acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of saturation to the binding fragment.

    • Acquire a control spectrum with the saturation frequency set off-resonance from any protein signals.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein upon binding.

    • The intensity of the STD signals can be used to map the binding epitope of the fragment.

Causality Behind Experimental Choices: STD NMR is a ligand-observe method, meaning it is sensitive to the binding of small molecules to large proteins without the need for protein resonance assignment.[13] The use of D₂O in the buffer minimizes the large water signal in the ¹H spectrum.

Structural Characterization of Fragment Hits: X-ray Crystallography

To progress from a validated hit to a lead compound, detailed structural information of the fragment-protein complex is invaluable. X-ray crystallography provides high-resolution three-dimensional structures, revealing the precise binding mode of the fragment and guiding structure-based drug design.

Protocol 3: Co-crystallization and Soaking

Materials:

  • Purified target protein at high concentration (typically 5-20 mg/mL)

  • Validated triazole-methanol fragment hit

  • Crystallization screens and plates

Procedure:

  • Crystal Growth:

    • Screen for initial crystallization conditions of the target protein alone using commercially available or in-house crystallization screens.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Co-crystallization:

    • Add the triazole-methanol fragment to the protein solution at a concentration several-fold higher than its measured KD before setting up crystallization trials.

    • Screen for co-crystallization conditions.

  • Soaking (Alternative to Co-crystallization):

    • Grow crystals of the apo-protein first.

    • Prepare a solution of the fragment in a cryoprotectant-containing buffer.

    • Transfer the apo-crystals to the fragment-containing solution and allow them to soak for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Cryo-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure to reveal the electron density for the bound fragment.

Causality Behind Experimental Choices: Soaking is often preferred for initial fragment screening as it bypasses the need to re-optimize crystallization conditions for each fragment-protein complex. Cryo-cooling the crystals minimizes radiation damage during data collection.

Fragment Elaboration Strategies

Once a triazole-methanol fragment has been validated and its binding mode determined, the next step is to increase its affinity and selectivity. Three common strategies are employed:

  • Fragment Growing: Adding chemical substituents to the fragment to engage with adjacent pockets in the binding site. The methanol group on our representative fragment is an ideal point for "growing."[4]

  • Fragment Linking: Connecting two or more fragments that bind to adjacent sites with a chemical linker.[4]

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.

The following diagram illustrates these fragment elaboration strategies.

Fragment_Elaboration cluster_0 Initial Hits cluster_1 Elaboration Strategies cluster_2 Optimized Compounds frag_A Fragment A growing Growing frag_A->growing linking Linking frag_A->linking merging Merging frag_A->merging frag_B Fragment B frag_B->linking frag_B->merging grown_cmpd Grown Compound growing->grown_cmpd linked_cmpd Linked Compound linking->linked_cmpd merged_cmpd Merged Compound merging->merged_cmpd caption Fragment Elaboration Strategies

Caption: Common strategies for elaborating fragment hits.

Conclusion

The triazole-methanol fragment represents a versatile and promising starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, synthetic tractability, and ability to engage in diverse molecular interactions make it an invaluable tool for medicinal chemists. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and structure-guided design, researchers can effectively leverage the power of this privileged scaffold to develop novel and potent therapeutics.

References

  • Balaram, P. (2013). NMR spectroscopy and drug discovery. Journal of Chemical Sciences, 125(4), 681-693.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.
  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). OBN. Retrieved from [Link]

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIV
  • Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Deriv
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). MDPI.
  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties.
  • Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents.
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). MDPI. Retrieved from [Link]

  • Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. (2019). PubMed. Retrieved from [Link]

  • Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole deriv
  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][8][13][14]triazole Derivatives. ChemRxiv.

  • Synthesis Methods for 1,2,4-Triazole Deriv
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. Retrieved from [Link]

  • Fragment-based drug discovery: A graphical review. (2025). PMC - NIH. Retrieved from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
  • Fragment-Based Drug Discovery approaches to tackle emerging multi-component therapeutic targets.
  • Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole deriv
  • 1,2,3-Triazoles as a pharmacophoric fragment presented in potent antiviral molecules.
  • An insight on medicinal
  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025).
  • Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis. (2024). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Publishing.
  • Fragment‐Based Drug Discovery – The Importance of High Quality Molecule Libraries. (2022).
  • Structural modification strategies of triazoles in anticancer drug development. (2024). PubMed. Retrieved from [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). PMC. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI.
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. (2023). MDPI.
  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol and related hydroxymethyl-substituted triazoles. This g...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol and related hydroxymethyl-substituted triazoles. This guide is designed to provide Senior Application Scientist-level insights, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Here, you will find in-depth troubleshooting guides and FAQs to address common challenges and enhance the yield and purity of your target compound.

Overview of Core Synthesis Strategy

The most reliable and high-yielding method for preparing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction joins an azide with a terminal alkyne to exclusively form the 1,4-regioisomer.[1][3] For the synthesis of (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol, the key reactants are methyl azide and 2-methyl-3-butyn-2-ol, which after the reaction and deprotection of the methyl groups from the hydroxyl group gives the desired product. However, for the purpose of this guide, we will focus on a more general and frequently synthesized analogue, (1-substituted-1H-1,2,3-triazol-4-yl)methanol, using a substituted azide and propargyl alcohol.

The alternative 1,5-regioisomer is typically synthesized via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which operates through a different mechanism involving a ruthenacycle intermediate.[1][4]

General Synthesis Workflow: CuAAC Route

The following diagram illustrates the typical workflow for the synthesis via the CuAAC reaction.

CuAAC_Workflow Figure 1: General CuAAC Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Select & Purify Azide & Propargyl Alcohol Mix Combine Reagents Under Inert Atmosphere Reagents->Mix Solvent Degas Solvent (e.g., t-BuOH/H2O) Solvent->Mix Catalyst Prepare Catalyst Solution (CuSO4 + Na-Ascorbate) Catalyst->Mix Monitor Monitor Progress (TLC / LC-MS) Mix->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Troubleshooting_Tree Figure 2: Troubleshooting Decision Pathway Start Reaction Outcome? LowYield Low / No Yield Start->LowYield Low Yield Byproducts Byproducts Observed Start->Byproducts Byproducts PurificationIssue Purification Issues Start->PurificationIssue Purification Difficult Success High Yield, Clean Product Start->Success Success CheckO2 Degas Solvents? Inert Atmosphere? LowYield->CheckO2 CheckGlaser Is Byproduct Alkyne Dimer? Byproducts->CheckGlaser RemoveCu Did you perform a Cu-removal step? PurificationIssue->RemoveCu CheckReductant Fresh Na-Ascorbate? CheckO2->CheckReductant Yes FixO2 Rerun with Degassed Solvents & N2/Ar CheckO2->FixO2 No CheckReagents Pure Reagents? (No Thiols) CheckReductant->CheckReagents Yes FixReductant Use Fresh Reductant CheckReductant->FixReductant No FixReagents Purify Starting Materials CheckReagents->FixReagents No UseLigand Add/Optimize Ligand (e.g., THPTA) CheckReagents->UseLigand Yes IncreaseAscorbate Increase Na-Ascorbate & Rigorously Exclude O2 CheckGlaser->IncreaseAscorbate Yes CheckGlaser->UseLigand No / Other OptimizeChroma Optimize Chromatography RemoveCu->OptimizeChroma Yes AddAmmonia Add NH4OH or EDTA to Work-up RemoveCu->AddAmmonia No

Sources

Optimization

Technical Guide: Separation &amp; Identification of 1,4- and 1,5-Dimethyl-1,2,3-Triazole Isomers

The following technical guide details the separation, identification, and troubleshooting protocols for 1,4- and 1,5-dimethyl-1,2,3-triazole isomers. This content is structured for researchers requiring high-purity isola...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the separation, identification, and troubleshooting protocols for 1,4- and 1,5-dimethyl-1,2,3-triazole isomers. This content is structured for researchers requiring high-purity isolation of regioisomers synthesized via Huisgen cycloaddition.

Core Principles of Separation

The separation of 1,4- and 1,5-disubstituted 1,2,3-triazoles relies fundamentally on the difference in their dipole moments . Understanding this electronic property is the key to designing an effective purification strategy.

  • 1,4-Isomers (More Polar): The dipole vectors of the N1-substituent and the C4-substituent generally align constructively with the triazole ring's inherent dipole. This results in a larger net dipole moment (~4.5–5.0 D).

  • 1,5-Isomers (Less Polar): The steric proximity of the substituents at positions 1 and 5 forces a geometry where dipole vectors partially oppose or cancel each other, resulting in a lower net dipole moment (~1.5–2.0 D).

Chromatographic Consequence: On normal-phase silica gel, the 1,5-isomer elutes first (higher


), while the 1,4-isomer elutes second  (lower 

).

Phase 1: Method Development (Chromatography)

Q: What is the optimal stationary and mobile phase for these small alkyl triazoles?

Stationary Phase: Standard Silica Gel 60 (230–400 mesh) is sufficient. For difficult separations (overlapping peaks), use finer mesh (400–632 mesh) or spherical silica to increase theoretical plates. Mobile Phase:

  • Standard: Hexane / Ethyl Acetate (EtOAc).[1]

  • Gradient: Start at 9:1 (Hex:EtOAc) to elute the 1,5-isomer, then ramp to 1:1 or 100% EtOAc to elute the 1,4-isomer.

  • Alternative (for co-eluting isomers): Toluene / Acetone (9:1) or Dichloromethane (DCM) / Methanol (98:2). Toluene provides

    
    -
    
    
    
    interactions that can differentially retain the more planar/conjugated isomer.
Q: How do I visualize the spots? (Crucial for Dimethyl Triazoles)

Unlike phenyl-substituted triazoles, dimethyl triazoles have weak UV absorbance (often only end-absorption <210 nm).

  • Primary Method: Iodine Chamber (

    
    ).  Triazoles coordinate iodine well, appearing as yellow/brown spots.
    
  • Secondary Method: KMnO4 Stain. Oxidizes the ring/alkyl groups (appears yellow on purple).

  • Tertiary Method: Anisaldehyde Stain. Requires heating; effective for general organic compounds.

Phase 2: Identification & Characterization

Once separated, you must confirm the regiochemistry. NMR is the definitive tool.

Differentiation Table: 1,4- vs. 1,5-Dimethyl-1,2,3-Triazole
Feature1,4-Dimethyl Isomer 1,5-Dimethyl Isomer Reasoning
Elution Order Second (Lower

)
First (Higher

)
Higher polarity of 1,4-isomer retains it longer on silica.

H NMR (Triazole-H)

7.5 – 8.2 ppm (Singlet)

7.3 – 7.7 ppm (Singlet)
C5-H (in 1,4) is typically more deshielded than C4-H (in 1,5).

H NMR (N-Me)

~4.0 – 4.1 ppm

~3.8 – 4.0 ppm
N1-Me is deshielded; slight variation due to anisotropy.
NOE Signal Negative / Weak Strong Positive Definitive Test: 1,5-isomer shows NOE between N-Me and C-Me.

C NMR (CH)

~120 – 125 ppm (C5)

~130 – 135 ppm (C4)
Characteristic ring carbon shifts.
Q: What is the "Gold Standard" confirmation experiment?

1D NOE (Nuclear Overhauser Effect) or 2D NOESY.

  • Irradiate the N-Methyl signal.

  • If 1,5-isomer: You will see a strong enhancement of the C-Methyl signal (spatial proximity).

  • If 1,4-isomer: You will see NO enhancement of the C-Methyl signal (too distant).

Phase 3: Troubleshooting & FAQs

Q: My peaks are co-eluting or tailing. How do I fix this?
  • Cause: The polarity difference is small for small alkyl groups.

  • Solution 1 (Solvent): Switch to DCM:MeOH (99:1 to 95:5) . DCM often resolves nitrogen heterocycles better than Hex/EtOAc.

  • Solution 2 (Additive): Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic sites on the silica that may cause tailing of the basic triazole nitrogen.

Q: I am losing product during rotary evaporation.
  • Issue: Low molecular weight triazoles (like 1,4-dimethyl-1,2,3-triazole) have relatively high vapor pressures.

  • Fix: Do not evaporate to dryness under high vacuum and heat. Stop when a small amount of solvent remains, or use a pentane/ether extraction and careful removal of solvent at ambient pressure.

Q: Can I use crystallization instead of chromatography?
  • Generally, No. Dimethyl triazoles are often oils or low-melting solids at room temperature. However, if they are solid, the 1,4-isomer typically has a higher melting point (more symmetric dipole lattice packing) than the 1,5-isomer.

Experimental Protocol: Flash Column Separation

Objective: Isolate 1,4- and 1,5-dimethyl-1,2,3-triazole from a thermal reaction mixture (approx. 1 g scale).

  • Sample Prep: Dissolve the crude reaction mixture in a minimum amount of DCM. Adsorb onto silica gel (dry loading) if the mixture is viscous.

  • Column Packing: Pack a column (diameter: 3 cm, height: 20 cm) with Silica Gel 60. Flush with 100% Hexane.

  • Elution Gradient:

    • Fraction 1-10: 100% Hexane (removes non-polar impurities).

    • Fraction 11-30: 9:1 Hexane:EtOAc (Target: 1,5-Isomer ).

    • Fraction 31-50: 7:3 Hexane:EtOAc (Transition).

    • Fraction 51-80: 1:1 Hexane:EtOAc (Target: 1,4-Isomer ).

  • Monitoring: Spot every 3rd tube on a TLC plate. Visualize with Iodine .

    • Expectation: The 1,5-isomer appears first (

      
       in 1:1 Hex:EtOAc). The 1,4-isomer appears second (
      
      
      
      in 1:1 Hex:EtOAc).
  • Isolation: Combine pure fractions. Remove solvent under reduced pressure (keep bath < 35°C).

Workflow Visualization

TriazoleSeparation Start Crude Mixture (Thermal Cycloaddition) TLC TLC Analysis (Solvent: 1:1 Hex/EtOAc) Start->TLC Decision Are spots separated? TLC->Decision Col_HexEtOAc Flash Column Gradient: Hex -> EtOAc Decision->Col_HexEtOAc Yes (ΔRf > 0.1) Col_DCM Flash Column Solvent: DCM/MeOH (99:1) Decision->Col_DCM No (Overlap) Fraction1 Fraction A (Early Eluter) Low Polarity (1,5-Isomer) Col_HexEtOAc->Fraction1 Fraction2 Fraction B (Late Eluter) High Polarity (1,4-Isomer) Col_HexEtOAc->Fraction2 Col_DCM->Fraction1 Col_DCM->Fraction2 NMR NMR Confirmation (NOE & 1H Shift) Fraction1->NMR Fraction2->NMR Result1 1,5-Dimethyl Triazole (NOE: Positive) NMR->Result1 N-Me/C-Me Interaction Result2 1,4-Dimethyl Triazole (NOE: Negative) NMR->Result2 No Interaction

Caption: Decision tree for the chromatographic separation and structural confirmation of triazole regioisomers.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.[4] Link

  • Creary, X., Anderson, A., & Brophy, C. (2012). Method for Assigning Structure of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

Sources

Optimization

Technical Support Center: Optimizing Triazole Ester Reductions with NaBH₄ in Methanol

Welcome to the technical support center for optimizing the reduction of triazole esters. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the reduction of triazole esters. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into this specific transformation. This is not just a list of steps; it's a resource built on chemical principles to help you troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the reduction of triazole esters with sodium borohydride (NaBH₄) in methanol. Each answer explains the underlying chemistry to empower you to make informed decisions.

Question 1: My reaction is very slow or shows no conversion. What are the primary factors I should investigate?

Answer:

This is the most common challenge, as standard esters are generally poor substrates for NaBH₄ under mild conditions.[1][2] The reduced reactivity is due to the resonance donation from the ester oxygen, which makes the carbonyl carbon less electrophilic compared to aldehydes or ketones.[2] For triazole esters, several factors are at play:

  • Insufficient Reagent or Time: Unlike ketone reductions, ester reductions often require a large excess of NaBH₄ and significantly longer reaction times, sometimes spanning several hours or even days.[3][4]

  • Temperature: Many ester reductions with NaBH₄ require elevated temperatures (e.g., reflux) to proceed at a reasonable rate.[5][6] If you are running the reaction at 0 °C or room temperature, a lack of conversion is not surprising. Consider gradually increasing the temperature to 40-65 °C.[5][6]

  • Substrate Reactivity: The electronic nature of your specific triazole ester is critical. A 2021 study on 1,2,3-triazole diesters found that the ester at the C(5) position is significantly more reactive than the one at C(4).[3][7][8] This is attributed to the lower electron density at the C(5) position.[3][8] If your target ester is at a less-activated position, the reaction will be inherently slower.

  • Methanol Decomposition: NaBH₄ reacts with methanol to produce hydrogen gas and sodium methoxyborohydrides.[1][9][10] While this can form more reactive reducing agents, it also consumes the reagent.[11][12] If this decomposition is too rapid, the NaBH₄ will be depleted before it can reduce the ester. A practical tip is to add the NaBH₄ portionwise at a lower temperature (0–5 °C) before allowing the reaction to warm.[1]

Optimization Workflow: If you're facing low conversion, I recommend the following diagnostic approach:

G start Low / No Conversion sub1 Increase NaBH₄ Stoichiometry (e.g., from 2 to 5-10 equiv) start->sub1 sub2 Increase Reaction Temperature (e.g., to 45-65 °C) sub1->sub2 If still slow sub3 Prolong Reaction Time (Monitor by TLC) sub2->sub3 If still slow sub4 Consider Additives (See FAQ Q2) sub3->sub4 If still slow end Improved Conversion sub4->end G cluster_0 Reagent Activation in Methanol NaBH4 NaBH₄ (Mild Reductant) Activated NaBH₃(OCH₃)⁻ (More Potent Reductant) NaBH4->Activated + CH₃OH MeOH CH₃OH (Solvent) Product Triazole Alcohol (R-CH₂OH) Activated->Product + Ester Ester Triazole Ester (R-COOR') Ester->Product

Caption: Activation of NaBH₄ in methanol.

Question 2: Are there any additives that can improve the rate and yield of my reduction?

Answer:

Yes, several additives can be used to activate the NaBH₄ or the ester, effectively bridging the reactivity gap.

  • Lewis Acids: Adding metal salts (Lewis acids) is a common strategy. Salts like CaCl₂, LiCl, or ZnCl₂ can coordinate to the carbonyl oxygen of the ester, making it more electrophilic and susceptible to hydride attack. [6][13]In some cases, these additives can also promote the in situ formation of more reactive borohydride species, such as Ca(BH₄)₂ or LiBH₄. [6][14]Lithium borohydride (LiBH₄) is inherently more reactive than NaBH₄ and is known to reduce esters. [15][16]* Sodium Methoxide (NaOMe): As mentioned, a catalytic amount of NaOMe can stabilize the NaBH₄ solution in methanol, enabling ester reduction at room temperature by facilitating the formation of the more reactive NaBH₃(OCH₃). [11][12]

    Additive Molar Ratio (Additive:Ester) Typical Solvent Mechanism of Action Reference
    CaCl₂ 1.5 THF/Alcohol Lewis acid activation of C=O; forms Ca(BH₄)₂ in situ [13]
    LiCl 1.0 Diglyme or THF Lewis acid activation of C=O; forms LiBH₄ in situ [6][17]

    | NaOMe | 0.05 (catalytic) | Methanol | Stabilizes NaBH₄; promotes NaBH₃(OCH₃) formation | [11][12]|

Question 3: What is the general mechanism for the reduction of a triazole ester with NaBH₄?

Answer:

The reduction proceeds via a two-step nucleophilic addition mechanism, analogous to the reduction of any ester with a hydride reagent. [18]

  • First Hydride Addition: A hydride ion (H⁻) from the borohydride species attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses. It reforms the C=O double bond by expelling the alkoxide group (⁻OR'), generating an aldehyde intermediate.

  • Second Hydride Addition: The resulting aldehyde is much more reactive (more electrophilic) than the starting ester. [19]It is immediately attacked by another equivalent of the hydride reagent in a second nucleophilic addition.

  • Protonation: This second addition forms an alkoxide ion. This alkoxide is then protonated by the methanol solvent (or during the aqueous workup) to yield the final primary alcohol. [1][18][20] Because two hydride equivalents are required and the aldehyde intermediate is reduced rapidly, it is not possible to isolate the aldehyde under these conditions. [18]

Question 4: What is a reliable, step-by-step protocol for this reduction?

Answer:

The following is a general, robust protocol that incorporates best practices for safety and efficiency. Always adapt reagent quantities and reaction times based on your specific substrate, which you should monitor by Thin Layer Chromatography (TLC). [21] Experimental Protocol: General Reduction of a Triazole Ester

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the triazole ester (1.0 equiv). Dissolve the ester in methanol (approx. 0.1–0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 4.0–10.0 equiv) to the stirred solution in small portions over 20–30 minutes. Monitor for gas evolution and ensure the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. If necessary, the reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion. [5][6]5. Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed. [21]6. Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously quench the excess NaBH₄ by slowly adding saturated aqueous ammonium chloride (NH₄Cl) or water until gas evolution ceases. [1]7. Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator. [21] * To the remaining aqueous residue, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol. [21]

References

Sources

Troubleshooting

preventing N-methylation side reactions during triazole synthesis

This guide serves as a specialized technical support resource for researchers encountering N-methylation challenges in triazole chemistry. It is designed to move beyond basic textbook definitions, offering field-tested s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering N-methylation challenges in triazole chemistry. It is designed to move beyond basic textbook definitions, offering field-tested strategies to control regioselectivity and prevent over-alkylation (quaternization).

Topic: Preventing N-Methylation Side Reactions & Regio-Scrambling Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 26, 2026

Core Mechanistic Insight: The Tautomer Trap

Before troubleshooting, you must understand the enemy. The 1,2,4-triazole ring exists in a tautomeric equilibrium that directly dictates nucleophilic attack. The "side reaction" is often not a random impurity, but the thermodynamic or kinetic preference of a specific tautomer.

  • The Problem: 1,2,4-triazoles are ambident nucleophiles. Under basic conditions, the triazolate anion can be alkylated at N1 , N2 , or N4 .

  • The Consequence: Direct methylation often yields a mixture of isomers (Regio-scrambling) and quaternary ammonium salts (Over-alkylation).

Visualization: The Bifurcation of Failure

The following diagram illustrates how a single starting material splits into desired products and "side reaction" impurities based on reaction conditions.

TriazolePathways Start 1H-1,2,4-Triazole (Tautomeric Mix) Anion Triazolate Anion (Ambident Nucleophile) Start->Anion Deprotonation (Base) N1 N1-Methyl (Thermodynamic Product) Anion->N1  Low Sterics Polar Aprotic N2 N2-Methyl (Kinetic/Steric Product) Anion->N2  High Sterics (C3/C5) Coordination Effects N4 N4-Methyl (Rare/Specific) Anion->N4  Specific Conditions Quat Triazolium Salt (Over-Alkylation) N1->Quat Excess Me-X N2->Quat Excess Me-X

Figure 1: Reaction pathway bifurcation showing the origin of N2/N4 impurities and quaternary salts.

Troubleshooting Guide: Diagnostics & Solutions

Issue A: "I am getting a mixture of N1 and N2 isomers."

Diagnosis: Regio-scrambling due to lack of steric or electronic control. Context: In unsubstituted 1,2,4-triazoles, N1 alkylation is generally favored. However, substituents at C3 or C5 can sterically block N1, pushing the reaction toward N2.[1]

VariableRecommendation for N1 SelectivityRecommendation for N2 Selectivity
Base NaH or K₂CO₃ . Hard bases favor the thermodynamic product (N1).Ag₂CO₃ or Cs₂CO₃ . Silver salts can coordinate to N1/N2, often directing alkylation to the sterically less hindered or kinetically accessible site.
Solvent DMF or DMSO . Polar aprotic solvents stabilize the transition state for N1 attack.THF or Toluene . Non-polar solvents promote tight ion-pairing, which may alter selectivity based on cation coordination.
Temperature High (>80°C) .[2] Promotes thermodynamic equilibration to the stable N1 isomer.Low (<0°C) . Traps the kinetic product (often N2 if C3 is hindered).

Protocol Adjustment: If N1 is your target and you see N2:

  • Switch to NaH/DMF .

  • Heat the reaction. Isomerization of N2-methyl to N1-methyl can sometimes be induced thermally or with acid catalysis.

Issue B: "My product is precipitating as a salt (Quaternization)."

Diagnosis: Over-methylation. The product (mono-methyl triazole) is still nucleophilic and reacts with remaining methylating agent. Context: This is common when using highly reactive electrophiles like Methyl Iodide (MeI) or Methyl Triflate.

Corrective Actions:

  • Stoichiometry Control: Never use excess MeI. Use 0.95 equivalents . It is better to leave unreacted starting material (easy to separate by pH extraction) than to form the salt (hard to separate from product).

  • Reagent Switch: Switch from MeI to Dimethyl Carbonate (DMC) or Trimethyl Phosphate . These are "harder" electrophiles and often require higher temperatures to react, giving you better control over the mono- vs. di-methylation step.

  • Reverse Addition: Add the methylating agent to the triazole, not the other way around. This ensures the triazole is always in excess until the very end.

Issue C: "I cannot separate the isomers."

Diagnosis: N1 and N2 methyl triazoles often have identical Rf values on silica. Solution:

  • Change the Stationary Phase: Use C18 (Reverse Phase) . The dipole moments of N1 and N2 isomers differ significantly, often resulting in better separation on C18 than Silica.

  • Salt Formation: Treat the mixture with HCl in dioxane. The N1 and N2 isomers often form hydrochloride salts with vastly different solubilities in ether/EtOAc.

Advanced Strategy: The "De Novo" Synthesis (Prevention by Design)

The most robust way to prevent N-methylation side reactions is to avoid methylating the ring entirely . Instead, build the ring with the methyl group already in place.

Why? Post-synthetic methylation relies on probability and thermodynamics. De novo synthesis relies on bond formation logic.

Workflow: Methylhydrazine Route (for 1,2,4-triazoles) Instead of reacting a pre-formed triazole with MeI, react a nitrile/imidate with methylhydrazine .

DeNovo Imidate Imidate / Nitrile Intermediate Amidrazone Intermediate Imidate->Intermediate Condensation MeNHNH2 Methylhydrazine MeNHNH2->Intermediate Product N1-Methyl-1,2,4-Triazole (100% Regio-Purity) Intermediate->Product Cyclization (HCOOH or Orthoester)

Figure 2: The De Novo route guarantees N1 regiochemistry by fixing the methyl group on the hydrazine precursor.

Protocol:

  • Form Imidate: React your nitrile (R-CN) with MeOH/HCl to form the methyl imidate.

  • Cyclize: Treat the imidate with methylhydrazine (MeNHNH₂). The terminal nitrogen of hydrazine attacks the imidate carbon, and the internal (methylated) nitrogen eventually becomes N1.

  • Result: Exclusive formation of the N1-methyl product. No N2 isomer. No quaternary salts.

FAQ: Rapid Response

Q: Can I use a protecting group to block N2/N4? A: Yes, but it adds steps. Trityl (Trt) or THP groups are common. However, they are bulky. If you protect N1 to force N2 alkylation, the steric bulk might actually shut down the reaction or force alkylation at N4. It is usually more efficient to optimize the base/solvent system first.

Q: Why does my LCMS show a mass of M+15 instead of M+14? A: You are likely seeing a Triazolium Salt (M+ Me). In ESI+, quaternary salts fly as the cation itself (


), which corresponds to the mass of the neutral molecule + Methyl (

). A standard protonated methyl-triazole would be

. If you see the cation mass directly, it's a salt.

Q: I need the N2-isomer specifically. How do I get it? A: This is the "hard" isomer.

  • Steric Blockade: If you have a bulky group at C3, N2 alkylation becomes favored.

  • Solvent Control: Use non-polar solvents (Toluene) with alkyl halides.

  • Alternative Synthesis: React a primary amide with dimethylformamide dimethyl acetal (DMF-DMA) to form an acylamidine, then react with methylhydrazine. This cyclization pathway often favors the 1,5-disubstituted product (which corresponds to N2 geometry relative to the substituent).

References

  • Davenport, A. J., et al. (2023). "Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991." Organic Process Research & Development. Link

  • BenchChem. (2025).[3] "Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxylate." BenchChem Technical Library. Link

  • Kallitsakis, M. G., et al. (2020). "Regioselective Synthesis of 1,2,3-Triazoles." Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. "Synthesis of 1,2,3-Triazoles: CuAAC and Alternative Methods." Link

Sources

Optimization

Technical Support Center: Purification of Polar Triazole Alcohols

Ticket ID: #TRZ-404 | Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist Introduction: Welcome to the Separation Science Helpdesk You are likely here because your "Click" reaction (CuAAC)...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TRZ-404 | Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist

Introduction: Welcome to the Separation Science Helpdesk

You are likely here because your "Click" reaction (CuAAC) worked perfectly by LCMS, but your workup has resulted in a blue-green oil, a streaky column, or a product that refuses to leave the aqueous phase.

Polar triazole alcohols present a "perfect storm" of purification challenges:

  • High Polarity: They cling to water during extraction.

  • Chelation: The triazole ring binds copper catalysts tightly.

  • Basicity: The nitrogen lone pairs hydrogen-bond with acidic silanols on silica gel, causing irreversible adsorption or streaking.

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: Copper Decontamination (The "Blue" Issue)

Diagnosis: Product is green/blue, or NMR shows paramagnetic broadening. Root Cause: Triazoles are excellent ligands. Standard water/brine washes are insufficient to break the Cu-Triazole complex.

Protocol A: The EDTA Chelation Wash (Gold Standard)

Why it works: EDTA has a higher formation constant (


) for Cu(II) than the triazole, effectively "stripping" the metal.
  • Preparation: Prepare a 0.5 M aqueous solution of EDTA (disodium salt).[1] Adjust pH to ~8.0 with NaOH (EDTA is most effective at basic pH).

  • Dilution: Dilute your reaction mixture with a water-immiscible solvent (DCM or EtOAc).

    • Note: If your product is not soluble in DCM/EtOAc, skip to Module 2 .

  • The Wash: Shake the organic layer vigorously with the EDTA solution (1:1 v/v) for at least 2 minutes.

    • Visual Check: The aqueous layer should turn bright blue (Cu-EDTA complex).[1]

  • Repetition: Repeat until the aqueous layer remains colorless.

  • Polishing: Dry organic layer over

    
     to remove residual water/EDTA.
    
Protocol B: Solid-Phase Scavenging (For Water-Soluble Products)

Why it works: Avoids liquid-liquid extraction issues.

  • Add CupriSorb™ or a thiourea-functionalized silica (e.g., SiliaMetS® Thiol) directly to the reaction pot.

  • Stir for 4 hours at room temperature.

  • Filter through a 0.45 µm frit. The copper remains bound to the solid resin.

CopperRemoval cluster_liquid Liquid-Liquid Extraction cluster_solid Solid Phase Scavenging start Crude Reaction Mixture (Blue/Green) solubility Is product soluble in DCM or EtOAc? start->solubility edta Add 0.5M EDTA (pH 8) Vigorous Shake solubility->edta Yes resin Add Thiol-Silica / CupriSorb Stir 4 hrs solubility->resin No (Water Soluble) check Aqueous Layer Color? edta->check blue Blue: Repeat Wash check->blue Blue clear Clear: Dry & Concentrate check->clear Colorless blue->edta filter Filter Solids resin->filter

Figure 1: Decision logic for removing copper catalyst based on product solubility.

Module 2: Extraction Troubleshooting (The "Invisible" Product)

Diagnosis: TLC shows product in the reaction, but after workup, the organic layer is empty. Root Cause: The hydroxyl group + triazole ring makes the molecule highly hydrophilic (LogP < 0).

The "Magic" Solvent Mix

Standard solvents (DCM, Et2O) are too non-polar. Use the 3:1 Chloroform/Isopropanol mixture.[2]

  • Mechanism:[3][4][5] Isopropanol disrupts the hydrogen bonding network of water, while Chloroform provides the organic density for phase separation.

Salting Out Protocol
  • Saturate the aqueous phase with solid NaCl (brine is not enough; add solid salt until it stops dissolving).

  • Why: This increases the ionic strength of the water, forcing the organic molecule out ("Salting Out" effect).

  • Extract 3x with n-Butanol or 3:1 CHCl3/IPA .

Solvent Selection Guide for Polar Triazoles

Solvent SystemPolarity IndexBest Use CaseWarning
DCM 3.1Moderately polar triazolesOften fails for poly-alcohols.
EtOAc 4.4General extractionCan retain high water content.
CHCl3 / IPA (3:1) HighRescue solvent for water-soluble organicsForms emulsions easily; filter through Celite if needed.
n-Butanol 4.0Last resort extractionHigh boiling point (117°C); hard to remove.
Module 3: Chromatography (The "Streak")

Diagnosis: Product smears from Rf 0.5 to 0.0 on silica, or elutes over 20 fractions. Root Cause: The basic triazole nitrogen interacts with acidic silanols (Si-OH) on the silica surface.

Solution A: Basified Normal Phase (The "Tea Trick")

You must neutralize the silica acidity.

  • Mobile Phase: DCM / MeOH (95:5).

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase.

  • Column Prep: Flush the column with the basified solvent before loading the sample.

    • Result: The base occupies the acidic sites, allowing your triazole to elute as a tight band.

Solution B: Reverse Phase (C18)

If the compound is too polar for silica (Rf < 0.1 in 10% MeOH/DCM), switch to C18.

  • Gradient: 0% to 100% Acetonitrile in Water (with 0.1% Formic Acid).

  • Note: If the compound elutes in the "void volume" (first 2 minutes) on C18, you require HILIC (Hydrophilic Interaction Liquid Chromatography) or resin purification (Diaion HP-20).

ChromTree check TLC Check (10% MeOH/DCM) rf_good Rf 0.3 - 0.6 check->rf_good rf_streak Streaking / Tailing check->rf_streak rf_base Stuck at Baseline check->rf_base normal Normal Phase Silica rf_good->normal mod Add 1% TEA or NH3 to Mobile Phase rf_streak->mod c18 Reverse Phase (C18) Water/ACN Gradient rf_base->c18 hilic HILIC or Diaion Resin c18->hilic Elutes in Void Vol

Figure 2: Chromatography selection based on TLC behavior.

Module 4: Crystallization (The Holy Grail)

For high-purity applications (drug development), avoid silica entirely if possible. Triazoles often crystallize well due to pi-stacking capabilities.

Protocol: Anti-Solvent Crash

  • Dissolve crude oil in a minimum amount of hot Ethanol or Methanol .

  • Add Water dropwise until the solution turns slightly cloudy.

  • Heat slightly to clarify, then let cool slowly to Room Temp, then 4°C.

  • Result: Impurities (copper salts, starting alkyne) often stay in the mother liquor.

References
  • BenchChem Technical Support. (2025).[1][6] Removal of Residual Copper Catalyst from Click Reactions.[7] BenchChem.[1][6] Link

  • University of Rochester. (2026).[2] Workup for Polar and Water-Soluble Solvents.[2][8][9] Department of Chemistry. Link

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Steric Hindrance in Dimethyl Triazole Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of steric hindrance in dimethyl triazole formation. The formation of 1,2,3-triazoles, particularly those with bulky substituents like dimethyl groups, is a cornerstone of modern medicinal chemistry and materials science. However, steric impediment can often lead to low yields, sluggish reactions, or undesired regioisomers. This resource offers practical, field-proven solutions to navigate these synthetic hurdles.

I. Understanding the Challenge: Steric Hindrance in Azide-Alkyne Cycloadditions

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful transformation for constructing the 1,2,3-triazole ring system.[1] However, when bulky substituents are present on either the azide or the alkyne, the approach of the two reactants can be sterically hindered, slowing down the reaction rate or preventing it altogether.[2][3] This is particularly relevant in the synthesis of dimethyl triazoles where methyl groups can crowd the reaction center.

The two most prevalent methods for triazole synthesis, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), each have their own sensitivities to steric effects.[1][4] CuAAC typically yields 1,4-disubstituted triazoles, while RuAAC favors the 1,5-regioisomer.[1][5] Steric bulk can influence the regioselectivity of these reactions and, in some cases, even lead to unexpected products.[1]

II. Troubleshooting Guide: Low Yields and Sluggish Reactions

This section addresses common issues encountered during dimethyl triazole formation and provides actionable troubleshooting steps.

Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Possible Causes & Solutions:

  • Ineffective Catalyst Activity: The active Cu(I) species is prone to oxidation to Cu(II), which is inactive in the catalytic cycle.

    • Solution: Ensure you are using a fresh source of a reducing agent, such as sodium ascorbate, in sufficient excess. Prepare the reaction mixture by adding the copper source to the ligand before introducing the other reagents. Consider using a more stable Cu(I) source or a ligand that protects the Cu(I) oxidation state.[3]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the copper catalyst and accelerating the reaction.

    • Solution: For sterically demanding substrates, consider employing polydentate or sterically bulky ligands. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are known to enhance the efficiency of CuAAC reactions. N-heterocyclic carbene (NHC)-based ligands have also shown high catalytic activity.[6]

  • Poor Substrate Solubility: If the azide or alkyne is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Optimize the solvent system. A mixture of solvents, such as t-butanol/water or DMSO/water, can often improve solubility. Microwave irradiation can also be employed to enhance both solubility and reaction rates.[7][8]

  • Extreme Steric Hindrance: In some cases, the steric bulk of the dimethyl groups and other substituents is simply too great for the standard CuAAC protocol.

    • Solution: Increasing the reaction temperature can sometimes overcome the activation energy barrier imposed by steric hindrance.[3] However, be mindful of potential side reactions at elevated temperatures. Alternatively, switching to a different catalytic system, such as RuAAC, may be beneficial.

Issue 2: Incorrect Regioisomer or Mixture of Isomers in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Possible Causes & Solutions:

  • Influence of Steric Demand: While RuAAC typically yields 1,5-disubstituted triazoles, significant steric hindrance can alter the regioselectivity, sometimes favoring the 1,4-isomer or producing a mixture.[1]

    • Solution: The choice of ruthenium catalyst is crucial. Pentamethylcyclopentadienyl (Cp) ruthenium complexes, such as [CpRuCl(PPh3)2], are generally effective for promoting 1,5-regioselectivity.[9][10] However, with highly hindered substrates, it may be necessary to screen different ruthenium catalysts and reaction conditions to optimize for the desired isomer.

  • Electronic Effects: The electronic properties of the substituents on the azide and alkyne can also influence regioselectivity.

    • Solution: Computational studies, such as Density Functional Theory (DFT) calculations, can help predict the favored regioisomer based on the electronic and steric properties of the reactants.[9][11][12] This can guide the selection of starting materials and reaction conditions.

III. Frequently Asked Questions (FAQs)

Q1: Can I use internal alkynes for dimethyl triazole formation?

A1: Yes, but the choice of catalyst is critical. While CuAAC is generally limited to terminal alkynes, RuAAC can effectively catalyze the cycloaddition of both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[4][9][10]

Q2: Are there any metal-free alternatives for synthesizing sterically hindered triazoles?

A2: Yes, strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click reaction. However, SPAAC can be more sensitive to steric hindrance than CuAAC due to the bulky nature of the strained cycloalkyne.[3] Organocatalytic methods using bases like DBU have also been developed for 1,3-dipolar cycloaddition reactions.[7]

Q3: How can I improve the yield when one of my substrates is a large biomolecule?

A3: Steric hindrance is a significant challenge in bioconjugation. To improve yields, consider introducing a flexible linker between the biomolecule and the reactive azide or alkyne group to increase its accessibility.[3] Performing the reaction under partially denaturing conditions can also expose reactive sites, but care must be taken to ensure the biomolecule can be refolded or that its final structure is not critical.[3]

Q4: What is the role of microwave irradiation in overcoming steric hindrance?

A4: Microwave-assisted synthesis can be highly effective in overcoming steric hindrance by providing rapid and uniform heating.[8] This can lead to significantly reduced reaction times and increased yields, particularly for sluggish reactions involving sterically demanding substrates.[7][8]

IV. Experimental Protocols & Data

Protocol 1: General Procedure for CuAAC with a Sterically Hindered Substrate

This protocol provides a starting point for optimizing the synthesis of a 1,4-disubstituted dimethyl triazole.

  • To a solution of the sterically hindered alkyne (1.0 equiv) and azide (1.1 equiv) in a 1:1 mixture of t-butanol and water (0.2 M), add sodium ascorbate (0.3 equiv) followed by a solution of copper(II) sulfate pentahydrate (0.1 equiv) and TBTA (0.1 equiv) in the same solvent mixture.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, gradually increase the temperature to 40-60 °C.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for RuAAC to Favor the 1,5-Regioisomer

This protocol is designed for the synthesis of a 1,5-disubstituted dimethyl triazole.

  • In a glovebox, combine the sterically hindered azide (1.0 equiv), the alkyne (1.2 equiv), and the ruthenium catalyst, such as [Cp*RuCl(PPh3)2] (5 mol%), in a sealed tube.

  • Add anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a concentration of 0.1-0.5 M.

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Catalytic Systems for Sterically Hindered Substrates
Catalyst SystemTypical RegioisomerTolerance to Internal AlkynesKey Considerations for Steric Hindrance
Cu(I) + Ligand (e.g., TBTA) 1,4-disubstitutedNoLigand choice is critical; may require elevated temperatures.
[Cp*RuCl(PPh3)2] 1,5-disubstitutedYesGenerally more tolerant, but extreme steric bulk can affect regioselectivity.[1]
Strain-Promoted (Copper-Free) N/AYesCan be more sensitive to steric hindrance than CuAAC.[3]

V. Visualizing the Workflow

The following diagram illustrates a general troubleshooting workflow when encountering difficulties in dimethyl triazole formation.

Troubleshooting_Workflow Start Low Yield or Incorrect Regioisomer Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Change_Strategy Consider Alternative Strategy Start->Change_Strategy CuAAC_Issues CuAAC: Inactive Catalyst? Suboptimal Ligand? Check_Catalyst->CuAAC_Issues If CuAAC RuAAC_Issues RuAAC: Steric Influence on Regioselectivity? Check_Catalyst->RuAAC_Issues If RuAAC Optimize_Conditions Optimize Reaction Conditions Temp_Solvent Adjust Temperature & Solvent Optimize_Conditions->Temp_Solvent Microwave Employ Microwave Irradiation Optimize_Conditions->Microwave SPAAC Switch to SPAAC (Copper-Free) Change_Strategy->SPAAC CuAAC_Issues->Optimize_Conditions RuAAC_Issues->Optimize_Conditions Success Successful Synthesis Temp_Solvent->Success Microwave->Success SPAAC->Success

Caption: A troubleshooting workflow for overcoming steric hindrance.

VI. Conclusion

Overcoming steric hindrance in dimethyl triazole formation requires a systematic approach to optimizing reaction conditions and, in some cases, a willingness to explore alternative synthetic strategies. By carefully considering the choice of catalyst, ligand, solvent, and temperature, researchers can significantly improve the outcomes of these challenging but highly valuable reactions. This guide serves as a starting point for troubleshooting and developing robust protocols for the synthesis of sterically hindered triazoles.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characteristic Shifts of (Dimethyl-1H-1,2,3-triazol-4-yl)methanol Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold is a cornerstone of molecular design. Its prevalence stems...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold is a cornerstone of molecular design. Its prevalence stems from its synthetic accessibility, metabolic stability, and unique electronic properties that allow it to act as a versatile pharmacophore and a robust linking unit. The precise characterization of substituted triazoles is paramount for understanding structure-activity relationships and ensuring the integrity of novel molecular entities. Among the array of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for elucidating the nuanced structural details of these heterocyclic systems.

This guide provides an in-depth comparison of the ¹H NMR characteristic shifts for the various regioisomers of (dimethyl-1H-1,2,3-triazol-4-yl)methanol. Understanding the distinct spectral signatures of these isomers is crucial for researchers engaged in the synthesis and development of triazole-based compounds, as the substitution pattern on the triazole ring can significantly influence the molecule's biological activity and physical properties.

The Challenge of Isomeric Differentiation

The synthesis of substituted 1,2,3-triazoles, particularly through popular methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can often lead to the formation of a mixture of regioisomers. For instance, the reaction of an unsymmetrical alkyne with an azide can yield both 1,4- and 1,5-disubstituted triazoles. When N-methylation is introduced, the complexity increases, with the potential for methylation at different nitrogen atoms within the triazole ring. Differentiating these isomers is a non-trivial task that relies heavily on careful NMR analysis.

Comparative ¹H NMR Data

The following table summarizes the expected and observed ¹H NMR chemical shifts for the protons of various isomers of (dimethyl-1H-1,2,3-triazol-4-yl)methanol. The data is compiled from a combination of experimental findings for structurally similar compounds and predictive analysis based on established principles of NMR spectroscopy. The exact chemical shifts can vary depending on the solvent, concentration, and temperature.[1]

IsomerStructureTriazole-H (δ, ppm)CH₂OH (δ, ppm)N-CH₃ (δ, ppm)C-CH₃ (δ, ppm)
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanol No proton on the ring~4.6-4.8~4.0-4.2~2.4-2.6
(2,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanol No proton on the ring~4.7-4.9~4.2-4.4~2.5-2.7
(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol No proton on the ring~4.8-5.0~3.9-4.1~2.3-2.5
(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)methanol (for comparison) No proton on the ring~4.5-4.7N/A~2.2-2.4 (2x)

Note: The structures are illustrative and the chemical shift values are approximate ranges based on data from related compounds.

Analysis of Spectral Features

The key to distinguishing between these isomers lies in the subtle yet significant differences in their ¹H NMR spectra, primarily influenced by the electronic environment of the protons.

Methylene Protons (-CH₂OH)

The chemical shift of the methylene protons of the hydroxymethyl group is particularly sensitive to the substitution pattern on the triazole ring.

  • In the 1,5-dimethyl isomer , the methylene group is adjacent to the N1-substituted nitrogen and the C5-methylated carbon. This environment typically results in a chemical shift in the range of 4.6-4.8 ppm .

  • For the 2,5-dimethyl isomer , the electronic influence of the N2-methyl group leads to a slight downfield shift of the methylene protons to approximately 4.7-4.9 ppm .

  • In the 1,4-dimethyl isomer , the methylene group is at the C5 position, flanked by two nitrogen atoms (N1 and N2). This deshielding environment causes the most significant downfield shift, with signals appearing around 4.8-5.0 ppm .

Methyl Protons (N-CH₃ and C-CH₃)

The chemical shifts of the methyl protons also provide valuable diagnostic information.

  • N-Methyl (N-CH₃) Protons: The position of the N-methyl group has a distinct effect on its chemical shift. An N1-methyl group, as in the 1,5- and 1,4-dimethyl isomers , typically resonates at a slightly higher field (~3.9-4.2 ppm ) compared to an N2-methyl group in the 2,5-dimethyl isomer (~4.2-4.4 ppm ). This is due to the different electronic environments of the N1 and N2 positions in the 1,2,3-triazole ring.

  • C-Methyl (C-CH₃) Protons: The protons of a methyl group attached to a carbon atom of the triazole ring generally appear further upfield. For the isomers discussed, these signals are expected in the range of 2.3-2.7 ppm . The precise chemical shift can be influenced by the adjacent substituents. For instance, in a study of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl) derivatives, the C5-methyl protons were observed in the 2.5-2.8 ppm range.[1]

Triazole Ring Protons

In the case of the target dimethylated compounds, there are no protons directly attached to the triazole ring. However, in related non-methylated or mono-methylated analogs, the triazole C-H proton is a key diagnostic signal. For instance, in (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, the C5-H proton appears as a singlet. The chemical shift of this proton is highly dependent on the substituent at the N1 position and the solvent used.

Experimental Considerations and Protocol

Accurate determination of the isomeric ratio and unambiguous structural assignment requires high-quality NMR data. The following is a general protocol for sample preparation and data acquisition.

Experimental Protocol: ¹H NMR Analysis of (Dimethyl-1H-1,2,3-triazol-4-yl)methanol Isomers
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified triazole sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Optimize the spectral width to encompass all expected proton signals.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phasing, and baseline correction.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate all signals to determine the relative ratios of the different protons, which can help in confirming the structure and assessing isomeric purity.

    • Analyze the multiplicity and coupling constants (where applicable) of the signals to gain further structural insights. For more complex spectra, 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment.

Visualizing the Structural-Spectral Relationship

The following diagram illustrates the key structural features of the different isomers and their corresponding characteristic ¹H NMR chemical shift regions.

G cluster_15 (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanol cluster_25 (2,5-Dimethyl-1H-1,2,3-triazol-4-yl)methanol cluster_14 (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol isomer1 Structure shifts1 ¹H NMR Shifts -CH₂OH: ~4.6-4.8 ppm N-CH₃: ~4.0-4.2 ppm C-CH₃: ~2.4-2.6 ppm isomer1->shifts1 correlates to isomer2 Structure shifts2 ¹H NMR Shifts -CH₂OH: ~4.7-4.9 ppm N-CH₃: ~4.2-4.4 ppm C-CH₃: ~2.5-2.7 ppm isomer2->shifts2 correlates to isomer3 Structure shifts3 ¹H NMR Shifts -CH₂OH: ~4.8-5.0 ppm N-CH₃: ~3.9-4.1 ppm C-CH₃: ~2.3-2.5 ppm isomer3->shifts3 correlates to

Figure 1. Correlation of isomeric structures of (dimethyl-1H-1,2,3-triazol-4-yl)methanol with their characteristic ¹H NMR chemical shift ranges.

Conclusion

The ability to confidently distinguish between the regioisomers of (dimethyl-1H-1,2,3-triazol-4-yl)methanol is a critical skill for chemists working in drug discovery and materials science. This guide highlights the diagnostic ¹H NMR signals and provides a framework for the analysis of these important compounds. By carefully examining the chemical shifts of the methylene and methyl protons, researchers can unambiguously determine the substitution pattern on the 1,2,3-triazole ring, ensuring the correct identification and characterization of their target molecules. Further confirmation through 2D NMR techniques and, when possible, X-ray crystallography, will provide the highest level of structural verification.

References

Sources

Comparative

A Scientist's Guide to Distinguishing 1,4- and 1,5-Dimethyl-1,2,3-Triazole Isomers Using NOESY NMR

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of regioisomers is a critical step that underpins all subsequent findings. The rise of "click chemistry"...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of regioisomers is a critical step that underpins all subsequent findings. The rise of "click chemistry" has made the 1,2,3-triazole moiety a ubiquitous building block.[1][2] However, the thermal 1,3-dipolar cycloaddition of azides and alkynes can produce a mixture of 1,4- and 1,5-disubstituted regioisomers.[1] Distinguishing between these isomers is a common analytical challenge that can be elegantly and definitively solved using 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR.

This guide provides an in-depth comparison of the 1,4- and 1,5-dimethyl-1,2,3-triazole isomers, complete with the theoretical underpinnings, experimental protocols, and data interpretation workflows necessary to confidently assign the correct structure.

The Core of the Matter: The Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are spatially close to one another.[3][4][5] This "through-space" interaction is distinct from the "through-bond" J-coupling observed in experiments like COSY.[6] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei, making it exquisitely sensitive to molecular geometry.[7] An observable NOE is typically seen between protons that are less than 5 Å apart.[4][7]

The 2D NOESY experiment maps these through-space correlations, producing cross-peaks between protons that are in close proximity.[3][4] It is this fundamental principle that allows for the clear differentiation of the 1,4- and 1,5-dimethyl-1,2,3-triazole isomers.

The Structural Distinction: A Tale of Two Isomers

The key to distinguishing the 1,4- and 1,5-dimethyl-1,2,3-triazole isomers lies in the spatial arrangement of the two methyl groups relative to each other and to the triazole ring proton.

  • 1,5-Dimethyl-1,2,3-triazole: In this isomer, the N-methyl group (attached to N1) and the C-methyl group (attached to C5) are situated on adjacent atoms of the triazole ring. This proximity places the protons of the two methyl groups close enough in space to generate a clear NOE cross-peak in a NOESY spectrum.

  • 1,4-Dimethyl-1,2,3-triazole: Conversely, in the 1,4-isomer, the N-methyl and C-methyl groups are positioned further apart. The increased distance between the protons of these two groups prevents a significant NOE from being observed between them. However, an NOE correlation is expected between the N-methyl protons and the C5-proton of the triazole ring.

Below is a visual representation of the key through-space proton interactions for each isomer.

Caption: Key NOE correlations in 1,5- and 1,4-dimethyl-1,2,3-triazole.

Experimental Protocol: A Step-by-Step Guide to NOESY Acquisition

Acquiring high-quality, artifact-free NOESY data is paramount. The following protocol provides a robust framework for a standard 2D NOESY experiment on a modern NMR spectrometer.

1. Sample Preparation:

  • Dissolve 5-10 mg of the triazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the sample into a clean, dry NMR tube to remove any particulate matter.

  • Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[5]

2. Initial 1D ¹H NMR:

  • Acquire a standard 1D proton spectrum to determine the chemical shifts of all protons and to ensure the sample is of sufficient concentration and purity.[8]

  • Reference the spectrum correctly.

  • Determine the spectral width (sw) needed to encompass all proton signals.[9]

3. Setting up the 2D NOESY Experiment:

  • Load a standard, phase-sensitive, gradient-selected NOESY pulse sequence (e.g., noesyphpr on Bruker systems).[8] Gradient-based experiments are recommended as they help suppress artifacts.[9]

  • Set the spectral width in both dimensions (F1 and F2) and the transmitter frequency offset (o1p) based on the 1D spectrum.[8]

  • Crucial Parameter - Mixing Time (d8 or mix): The mixing time is the period during which NOE buildup occurs.[6] For small molecules like dimethyl triazoles, a longer mixing time is generally required.[6][10]

    • Start with a mixing time of 0.5 to 0.9 seconds.[6] This can be optimized based on the specific molecule and solvent.

4. Acquisition Parameters:

  • Time Domain Points (td): Set td in the F2 dimension to 1K or 2K points.[8] For the F1 dimension, use 128 to 256 increments (td in F1).[8]

  • Number of Scans (ns): Set ns to a multiple of 8 or 16, depending on the pulse program, to allow for proper phase cycling.[7] Increase ns for dilute samples to improve the signal-to-noise ratio.

  • Recycle Delay (d1): Set a recycle delay of 1.5-2 seconds to allow for near-complete relaxation of the protons between scans.[8]

  • Temperature: Use active temperature regulation and do not spin the sample to ensure stability and minimize spinning sidebands.[8][10]

5. Processing:

  • Apply a squared sine-bell window function (e.g., QSINE) to both dimensions before Fourier transformation.[8]

  • Perform a two-dimensional Fourier transform (xfb on Bruker systems).[8]

  • Carefully phase the spectrum in both dimensions.

  • Perform a baseline correction.

Data Interpretation: The Moment of Truth

The resulting 2D NOESY spectrum will have diagonal peaks corresponding to the 1D proton spectrum and off-diagonal cross-peaks indicating NOE correlations.

Expected NOE Cross-Peaks 1,4-Dimethyl-1,2,3-triazole 1,5-Dimethyl-1,2,3-triazole
N1-CH₃ ↔ C-CH₃ Absent Present (Strong)
N1-CH₃ ↔ Triazole C-H Present Absent
C-CH₃ ↔ Triazole C-H Present Present

The diagnostic workflow is straightforward:

G start Acquire 2D NOESY Spectrum check_crosspeak Examine cross-peaks between the two methyl group signals start->check_crosspeak isomer_1_5 Isomer is 1,5-dimethyl-1,2,3-triazole check_crosspeak->isomer_1_5  Cross-peak PRESENT isomer_1_4 Isomer is 1,4-dimethyl-1,2,3-triazole check_crosspeak->isomer_1_4  Cross-peak ABSENT

Sources

Validation

Comparative Guide: Crystal Structure &amp; XRD Characterization of Dimethyl Triazole Methanol

Executive Summary This guide provides an in-depth structural analysis of 1-(Hydroxymethyl)-3,5-dimethyl-1,2,4-triazole (referred to herein as DMTM ), comparing it against its parent compound, 3,5-Dimethyl-1,2,4-triazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth structural analysis of 1-(Hydroxymethyl)-3,5-dimethyl-1,2,4-triazole (referred to herein as DMTM ), comparing it against its parent compound, 3,5-Dimethyl-1,2,4-triazole (DMT) .[1]

For drug development professionals, the addition of the hydroxymethyl group (–CH₂OH) is not merely a functionalization; it is a critical supramolecular modifier. It alters the hydrogen-bonding landscape from a simple nitrogen-donor system to a complex oxygen-donor/nitrogen-acceptor network.[1] This shift significantly impacts solubility profiles, crystal density, and solid-state stability —three pillars of pharmaceutical formulation.

Part 1: Structural Characterization & Crystallography[1][2][3][4]

The Chemical Entities

We are comparing the parent scaffold against its formaldehyde-derived methanol adduct.[1]

  • Candidate A (The Parent): 3,5-Dimethyl-1H-1,2,4-triazole (DMT )

    • Role: Precursor / Baseline Standard.

    • Key Feature: Planar ring, relies on N–H···N hydrogen bonding.[1][2][3][4][5][6]

  • Candidate B (The Target): 1-(Hydroxymethyl)-3,5-dimethyl-1,2,4-triazole (DMTM )[1]

    • Role: Functionalized Intermediate / Ligand.[1]

    • Key Feature: The –CH₂OH tail introduces strong O–H···N interactions, often leading to higher density packing and altered melting points.

Comparative Crystallographic Data

The following table contrasts the solid-state parameters. Note that while the parent DMT is well-characterized in the Cambridge Structural Database (CSD), the DMTM derivative exhibits polymorphism depending on the crystallization solvent (e.g., Ethanol vs. Water).

Parameter3,5-Dimethyl-1,2,4-triazole (DMT )1-(Hydroxymethyl)-3,5-dimethyl-1,2,4-triazole (DMTM )Impact on Performance
Crystal System MonoclinicMonoclinic (Polymorph I)DMTM tends to form lower-symmetry lattices due to the flexible hydroxymethyl arm.[1]
Space Group P2₁/c (Typical)P2₁/n (Common for alcohols)P2₁/n allows for centrosymmetric dimers, enhancing lattice stability.[1]
H-Bond Motif N–H···N (Linear Chains)O–H···N (3D Network)Critical: DMTM's O-H bond is a stronger donor, increasing melting enthalpy.
Calculated Density ~1.15 - 1.20 g/cm³~1.28 - 1.32 g/cm³Higher density in DMTM implies better volumetric efficiency in energetic/propellant applications.[1]
Z (Molecules/Cell) 44Consistent packing efficiency.
Supramolecular Architecture

The primary differentiator is the Hydrogen Bonding Network :

  • DMT (Parent): Molecules self-assemble into infinite 1D ribbons or chains via N(H)[1]···N interactions between the triazole rings.[1][2]

  • DMTM (Target): The hydroxymethyl group disrupts the planar ribbon. The hydroxyl proton (–OH) acts as a primary donor to the N4 nitrogen of an adjacent ring. This creates a "herringbone" or cross-linked layer structure, significantly reducing solubility in non-polar solvents compared to the parent.

Part 2: X-Ray Diffraction (XRD) Profiling[1]

Powder Diffraction Signatures

When analyzing bulk material, the transition from DMT to DMTM is unambiguous in Powder XRD (PXRD).

  • DMT Signature: Characterized by strong low-angle reflections (typically 10-15° 2θ) corresponding to the inter-planar stacking of the triazole rings.[1]

  • DMTM Signature:

    • Shifted Peaks: The expansion of the unit cell by the –CH₂OH group shifts primary peaks to lower 2θ angles (d-spacing increases).[1]

    • New Reflections: The loss of planar symmetry introduces new reflections in the 20-25° 2θ range, diagnostic of the specific packing of the hydroxymethyl tail.

Visualization of Crystallographic Logic

The following diagram illustrates the workflow for validating the structure, highlighting the critical decision points between Single Crystal XRD (SC-XRD) and Powder XRD (PXRD).

XRD_Workflow Sample Crude Reaction Product (DMT + Formaldehyde) Recryst Recrystallization (Slow Evap: EtOH/Water) Sample->Recryst Check Optical Microscopy Check for Birefringence Recryst->Check SCXRD Single Crystal XRD (Mo Kα Source) Check->SCXRD Single Crystal Found PXRD Powder XRD (Cu Kα Source) Check->PXRD Polycrystalline Only Solve Structure Solution (Direct Methods/SHELXT) SCXRD->Solve Result Validation (Check O-H...N Bond Lengths) PXRD->Result Rietveld Refinement (Phase ID) Refine Refinement (Anisotropic Displacement) Solve->Refine Refine->Result

Caption: Figure 1. Structural elucidation workflow. SC-XRD is prioritized for determining the precise orientation of the hydroxymethyl group.

Part 3: Experimental Protocols

Synthesis & Crystallization (Self-Validating Protocol)

Rationale: N-hydroxymethyl triazoles are reversible adducts. They can decompose back to the parent triazole and formaldehyde if heated excessively or exposed to strong acid. This protocol minimizes thermal stress.[1]

Step-by-Step Methodology:

  • Reactants: Dissolve 3,5-dimethyl-1,2,4-triazole (10 mmol) in water (5 mL).

  • Addition: Add Formalin (37% formaldehyde, 12 mmol) dropwise at room temperature.

    • Checkpoint: The solution should remain clear. Turbidity implies impurities.[1]

  • Reaction: Stir at 40°C for 2 hours. Do not reflux (avoids polymerization).

  • Crystallization (The Critical Step):

    • Concentrate the solution under reduced pressure at <50°C until a viscous syrup forms.

    • Add Ethanol (absolute) to induce precipitation.

    • Allow to stand at 4°C overnight.[1]

  • Validation: Filter the white crystals. A melting point check is mandatory.

    • Target MP: ~110-115°C (Distinct from Parent DMT at ~142°C).

X-Ray Data Collection Parameters

To replicate the structural data cited in Part 1, ensure your diffractometer is configured as follows:

ParameterSettingReason
Radiation Source Mo Kα (λ = 0.71073 Å)Preferred for Single Crystals to minimize absorption, though Cu Kα is acceptable for organic lights.[1]
Temperature 100 K (Cryostream)Crucial: Freezes the rotation of the –CH₂OH group, reducing thermal disorder in the refinement.
Scan Strategy ω-scans (0.5° width)Ensures complete sphere coverage to resolve the low-symmetry monoclinic cell.[1]
Resolution 0.80 ÅSufficient to resolve the Hydrogen atom positions on the hydroxyl group.

Part 4: Comparative Performance Analysis

Stability & Solubility

The structural data directly correlates to performance in formulation:

  • Hydrolytic Stability:

    • DMTM: The N–C bond connecting the triazole to the methanol group is susceptible to hydrolysis in acidic media (pH < 4).

    • Implication: In drug delivery, DMTM acts as a prodrug , releasing the parent triazole and formaldehyde upon dissolution in gastric fluid.

  • Thermal Stability:

    • DMTM: Shows a sharp endotherm (melting) followed immediately by decomposition (loss of formaldehyde) ~130°C.

    • Parent DMT: Stable up to >200°C.

    • Guidance: Do not use DMTM in high-temperature melt extrusion processes.

Ligand Behavior (Coordination Chemistry)

For researchers using these as ligands in Metal-Organic Frameworks (MOFs):

  • Parent DMT: Bridges metal centers via N1/N2/N4 (Bridging mode).

  • DMTM: The oxygen atom of the methanol group can participate in chelation, forming stable 6-membered rings with metals like Cu(II) or Zn(II), which the parent cannot do.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Structure Database: 1,2,4-Triazole Derivatives.[1] (Searchable repository for specific unit cell parameters). [Link][1]

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. (Foundational text on triazole reactivity and tautomerism). [Link][1]

  • Matulis, D., et al. (2005). "Thermodynamics of the binding of sulfonamides and triazoles to carbonic anhydrase." BMC Structural Biology.[1] (Comparative ligand binding data). [Link]

Disclaimer: The experimental protocols described involve chemical synthesis.[1][7][3][6][8][9][10] Always consult the Safety Data Sheet (SDS) for 3,5-dimethyl-1,2,4-triazole and formaldehyde before handling.

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Triazole Methanol Derivatives

Executive Summary Triazole methanol derivatives—ubiquitous in antifungal pharmacophores (e.g., fluconazole analogs) and "click" chemistry products—present unique challenges in mass spectrometry. Their fragmentation is go...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazole methanol derivatives—ubiquitous in antifungal pharmacophores (e.g., fluconazole analogs) and "click" chemistry products—present unique challenges in mass spectrometry. Their fragmentation is governed by the competition between the stability of the aromatic triazole ring and the labile nature of the hydroxymethyl substituent.

This guide objectively compares ionization and dissociation techniques to provide a decision-making framework for structural elucidation. It synthesizes mechanistic data to differentiate between 1,2,3-triazole and 1,2,4-triazole isomers, a critical quality attribute in drug development.

Part 1: Mechanistic Foundations

To interpret spectra accurately, one must understand the gas-phase chemistry that dictates ion decay. The fragmentation of triazole methanol derivatives generally follows two divergent pathways driven by the Mobile Proton Model .

The Fragmentation Pathways[1][2][3][4]
  • Pathway A: Substituent-Driven Loss (The "Methanol" Effect)

    • Mechanism: Protonation often occurs on the hydroxyl oxygen or the ring nitrogen adjacent to the substituent.

    • Diagnostic Neutral Losses:

      • Loss of Water (-18 Da):

        
        . Common in soft ionization (CID) when the hydroxyl group is protonated.
        
      • Loss of Formaldehyde (-30 Da):

        
        . A rearrangement characteristic of hydroxymethyl groups attached to aromatic rings.
        
  • Pathway B: Ring Cleavage (The "Triazole" Effect)

    • 1,2,3-Triazoles: Highly prone to Retro-1,3-dipolar cycloaddition (RDA) or Dimroth-like rearrangements.

      • Key Loss: Extrusion of molecular nitrogen (

        
        , -28 Da). This is the hallmark diagnostic transition.
        
    • 1,2,4-Triazoles: Generally more stable. Fragmentation often requires higher energy and results in ring fission (cleavage of N-N bonds), producing nitrile fragments (

      
      ).
      
Visualization: Fragmentation Logic Flow

TriazoleFragmentation Start Precursor Ion [M+H]+ Decision Protonation Site? Start->Decision PathA Substituent Pathway (Low Energy) Decision->PathA Hydroxyl/Alpha-C PathB Ring Pathway (High Energy) Decision->PathB Ring Nitrogen LossH2O Loss of H2O (-18 Da) PathA->LossH2O Direct Elimination LossCH2O Loss of CH2O (-30 Da) PathA->LossCH2O Rearrangement LossN2 Loss of N2 (-28 Da) (1,2,3-Triazole Specific) PathB->LossN2 RDA Mechanism RingFission Ring Fission (Nitrile Fragments) (1,2,4-Triazole) PathB->RingFission Bond Scission

Figure 1: Divergent fragmentation pathways for triazole methanol derivatives dependent on protonation site and internal energy.

Part 2: Comparative Guide (Ionization & Dissociation)

Choosing the correct dissociation method is critical. Standard Collision Induced Dissociation (CID) often fails to detect the low-mass diagnostic ions of the triazole ring due to the "1/3 Rule" (Low Mass Cutoff) inherent in ion traps.

Technique Comparison: CID vs. HCD vs. EI
FeatureCID (Trap/Quad)HCD (Orbitrap/Beam-type)EI (GC-MS)
Primary Mechanism Resonant excitation (slow heating).Non-resonant beam-type collision (shock heating).Electron Impact (70 eV).
Energy Regime Low (eV). Vibrational energy redistribution.[1]Higher (eV). Accesses higher energy channels.[2]High. Hard ionization.
Triazole Application Excellent for observing water loss (-18 Da) and preserving the ring structure.Critical for observing ring fragments (

< 100) and confirming the triazole core.
Good for library matching but often destroys the molecular ion (

).
Low Mass Cutoff Yes. Fragments < 1/3 of precursor

are lost.
No. Detects ions down to very low

(e.g.,

40-50).
No.
Recommendation Use for Substituent Confirmation (Is the methanol intact?).Use for Core Confirmation (Is it a 1,2,3 or 1,2,4 ring?).Use only for volatile, non-polar derivatives.

Expert Insight: For triazole methanol derivatives, HCD (Higher-energy Collisional Dissociation) is superior for structural proof. The stability of the triazole ring often requires higher activation energies to break than CID provides efficiently. Furthermore, the diagnostic ions for the triazole ring (e.g.,


, 

28-50 range) are often unobservable in Trap-CID due to the low mass cutoff.

Part 3: Isomer Differentiation Strategy

Distinguishing 1,2,3-triazoles (click products) from 1,2,4-triazoles (antifungals) is a common analytical hurdle.

  • The Nitrogen Rule:

    • 1,2,3-Triazoles: The most dominant pathway is the loss of

      
       (-28 Da). If you see a strong 
      
      
      
      peak, it is highly likely a 1,2,3-triazole. This occurs via a ring-opening to a diazo-imine intermediate.
    • 1,2,4-Triazoles: Rarely lose

      
       as a primary step. Instead, they typically cleave the substituent (
      
      
      
      ) or break the ring to release nitriles (
      
      
      ).
  • The Methanol Interaction:

    • In 1,2,3-triazole-4-methanol , the hydroxyl group can stabilize the protonated N3 nitrogen via hydrogen bonding, influencing the ratio of water loss vs. nitrogen loss.

    • In 1,2,4-triazoles , the distance between the methanol arm and the ring nitrogens often precludes this stabilization, leading to cleaner substituent cleavages.

Part 4: Validated Experimental Protocol

To ensure reproducible data, the following LC-MS/MS workflow is recommended. This protocol minimizes in-source fragmentation while maximizing structural information.

Protocol Steps
  • Sample Preparation:

    • Dissolve derivative in 50:50 Methanol:Water.

    • Crucial: Add 0.1% Formic Acid.[3] Protonation is essential for ESI efficiency.

    • Concentration: 1-10 µg/mL.

  • LC Conditions (if not direct infusion):

    • Column: C18 Reverse Phase (e.g., Zorbax SB-C18).[3]

    • Mobile Phase: A:

      
       + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
      
    • Gradient: 5% B to 95% B over 10 mins. (Triazoles are polar; early elution is common).

  • MS Parameters (ESI Source):

    • Mode: Positive Ion (

      
      ).
      
    • Capillary Voltage: 3.5 - 4.0 kV.

    • Fragmentor Voltage: Keep LOW (80-100V) to prevent in-source loss of the labile

      
       group.
      
  • Acquisition Strategy (The "Dual-Scan" Method):

    • Scan 1 (Full MS): Confirm precursor isotope pattern.

    • Scan 2 (dd-MS2 HCD):

      • NCE (Normalized Collision Energy):[4] Stepped 20, 35, 50%.

      • Reasoning: Low energy (20%) confirms the methanol group (water loss). High energy (50%) shatters the ring for fingerprinting.

Visualization: Experimental Workflow

ProtocolWorkflow Sample Sample Prep (0.1% Formic Acid) LC LC Separation (C18 Column) Sample->LC Source ESI Source (Pos Mode, 3.5kV) LC->Source Analyzer Analyzer Selection Source->Analyzer CID_Path Trap/CID (Soft) Analyzer->CID_Path Low Energy HCD_Path Orbitrap/HCD (Hard) Analyzer->HCD_Path High Energy Result1 Confirm -OH (Loss of 18) CID_Path->Result1 Result2 Confirm Ring (Loss of 28 / Ring Ions) HCD_Path->Result2

Figure 2: Recommended "Dual-Scan" workflow to capture both substituent and core structural data.

References

  • Mechanism of 1,2,4-Triazole Fragmentation: Varinskyi, B. O., & Kaplaushenko, A. G. (2020).[3] ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Current Issues in Pharmacy and Medicine.

  • Differentiation of Isomers (1,2,3 vs 1,2,4): Interami, C., et al. (2023).[5] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules (MDPI).

  • HCD vs CID Comparison: Jedrychowski, M. P., et al. (2011). Evaluation of HCD- and CID-type fragmentation within the orbitrap. Molecular & Cellular Proteomics.

  • General Fragmentation of Triazoles: Loudon, G. M. (1973). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Validation

Technical Guide: Stability Profiling of 1,2,3-Triazole Methanol vs. Isoxazole Bioisosteres

The following guide provides an in-depth technical comparison of 1,2,3-Triazole-4-Methanol versus Isoxazole bioisosteres, focusing on stability profiles in drug discovery. Executive Summary In medicinal chemistry, the ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1,2,3-Triazole-4-Methanol versus Isoxazole bioisosteres, focusing on stability profiles in drug discovery.

Executive Summary

In medicinal chemistry, the choice between a 1,2,3-triazole and an isoxazole scaffold is often a decision between metabolic inertness and specific electronic mimicry .

  • 1,2,3-Triazole-4-Methanol: Represents the "gold standard" of bioorthogonal stability. The triazole ring is chemically and metabolically inert to hydrolysis, oxidation, and reduction. The primary metabolic liability lies solely in the hydroxymethyl side chain (Phase II glucuronidation or Phase I oxidation), not the ring itself.

  • Isoxazole: While a potent bioisostere for amides and esters, it possesses a distinct metabolic liability : the reductive cleavage of the N–O bond. This "soft spot" can lead to rapid clearance or the formation of active/toxic metabolites (e.g., ring-opened nitriles or imines).

Verdict: For lead candidates requiring maximal scaffold rigidity and resistance to Phase I oxidative/reductive metabolism, the 1,2,3-triazole is superior. Isoxazoles should be reserved for cases where the specific H-bond acceptor geometry of the oxygen is critical for potency or when a prodrug mechanism (ring opening) is desired.

Chemical & Metabolic Stability Analysis

The Isoxazole Liability: Reductive Ring Opening

The isoxazole ring is aromatic, but its stability is compromised by the weak N–O bond (


). In vivo, isoxazoles are susceptible to reductive ring scission , catalyzed by cytosolic reductases, CYP450 enzymes (specifically the ferrous P450-Fe(II) complex), and intestinal microbiota.

Mechanism of Instability: The cleavage typically yields an


-cyanoenol or a beta-amino enone, which can further hydrolyze. This is the primary clearance pathway for drugs like Leflunomide (active metabolite formation) and Razaxaban.
The 1,2,3-Triazole Fortress

The 1,2,3-triazole ring exhibits aromatic stabilization energy (


) comparable to benzene. It is resistant to:
  • Hydrolysis: Stable in acidic/basic aqueous media (unlike amides/esters).

  • Reduction: The N=N-N system does not undergo reductive cleavage under physiological conditions.

  • Oxidation: Highly resistant to oxidative degradation by CYP450.

The "Methanol" Substituent (


): 
While the triazole ring is inert, the hydroxymethyl group in 1,2,3-triazole-4-methanol  introduces a specific metabolic handle:
  • Phase I: Oxidation to carboxylic acid (via ADH/ALDH).

  • Phase II:

    
    -Glucuronidation (via UGTs).
    Note: This metabolism is predictable and manageable via medicinal chemistry (e.g., methylation or fluorination), whereas isoxazole ring opening destroys the pharmacophore.
    

Visualizing Metabolic Pathways

The following diagram contrasts the metabolic fate of the isoxazole ring versus the 1,2,3-triazole methanol scaffold.

StabilityComparison cluster_0 Isoxazole Scaffold (Metabolic Liability) cluster_1 1,2,3-Triazole-4-Methanol (Scaffold Stability) Isoxazole Isoxazole Ring (Intact Scaffold) Intermediate Radical Anion / Imine Intermediate Isoxazole->Intermediate e- Transfer (Reductive) Enzyme CYP450 (FeII) / Reductase Enzyme->Isoxazole OpenProduct Ring-Opened Metabolite (Alpha-Cyanoenol / Amidine) Intermediate->OpenProduct N-O Bond Cleavage Triazole 1,2,3-Triazole Ring (-CH2OH) StableRing Ring REMAINS INTACT Triazole->StableRing Metabolic Stability Metabolite1 Carboxylic Acid (Side-chain oxidation) Triazole->Metabolite1 Oxidation (Side Chain) Metabolite2 O-Glucuronide (Conjugation) Triazole->Metabolite2 Conjugation (Side Chain) PhaseI ADH / ALDH PhaseI->Triazole PhaseII UGT (Glucuronidation) PhaseII->Triazole

Figure 1: Comparative metabolic pathways. Note that the isoxazole ring undergoes destructive cleavage, while the triazole ring remains intact, with metabolism restricted to the substituent.

Quantitative Comparison Data

The table below summarizes physical and biological properties relevant to drug design.

Feature1,2,3-Triazole-4-MethanolIsoxazole BioisostereImpact on Drug Design
Ring Stability High (Inert to hydrolysis/reduction)Moderate/Low (Prone to reductive N-O cleavage)Triazole preferred for long half-life (

).
Dipole Moment High (~5.0 D)Moderate (~2.9 D)Triazole improves solubility but may increase efflux.
H-Bonding Strong H-Bond Acceptor (N2/N3) + Donor (OH)H-Bond Acceptor (N/O)Triazole mimics amide bond geometry better.
Metabolic Risk Side-chain oxidation/conjugationScaffold destruction (Ring opening)Isoxazole risk: Loss of pharmacophore.
Physicochemical Lowers LogP (increases polarity)Moderate LogPTriazole aids solubility of lipophilic drugs.
Synthetic Access Modular "Click" Chemistry (CuAAC)Cycloaddition (often requires harsh conditions)Triazole allows rapid library generation.

Experimental Protocols for Stability Validation

To validate the stability superiority of the triazole scaffold in your specific lead series, perform the following assays.

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine intrinsic clearance (


) and identify ring-opening metabolites.
  • Preparation:

    • Test Compounds: 1

      
      M final concentration in phosphate buffer (pH 7.4).
      
    • Enzyme Source: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate with NADPH.[1][2][3]

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Quenching & Analysis:

    • Quench with ice-cold acetonitrile (containing internal standard).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS .

  • Data Interpretation (Critical):

    • Isoxazole: Monitor for

      
       Da mass shift (reduction) or ring-opened fragments (nitriles).
      
    • Triazole: Monitor for

      
       Da (hydroxylation) or 
      
      
      
      Da (oxidation of
      
      
      to
      
      
      ). The ring itself should show no cleavage fragments.
Protocol B: Chemical Stability (pH Stress Test)

Objective: Assess resistance to non-enzymatic hydrolysis (simulating gastric/intestinal fluids).

  • Buffers: Prepare 0.1 N HCl (pH 1.0), PBS (pH 7.4), and 0.1 N NaOH (pH 13).

  • Incubation: Dissolve compound (10

    
    M) in buffers; incubate at 37°C for 24 hours.
    
  • Analysis: HPLC-UV/Vis.

  • Expectation:

    • Triazole: >99% recovery at all pH levels.

    • Isoxazole: Generally stable, but electron-deficient isoxazoles may show degradation at high pH (base-catalyzed ring opening).

Conclusion & Recommendation

Use 1,2,3-Triazole-4-Methanol when:

  • You require a robust amide bioisostere that survives first-pass metabolism.

  • Your lead compound suffers from high clearance due to hydrolytic or reductive instability.

  • You need to lower LogP and improve aqueous solubility.[4]

Use Isoxazole when:

  • The specific spatial arrangement of the oxygen atom is critical for binding (e.g., mimicking a specific ester carbonyl).

  • You are designing a prodrug where reductive activation is part of the mechanism (e.g., targeting hypoxic tumor environments).

Final Note: In 90% of modern lead optimization campaigns, the 1,2,3-triazole offers a superior balance of synthetic accessibility (Click chemistry) and metabolic stability compared to the isoxazole ring.

References

  • Metabolic Stability of 1,2,3-Triazoles vs Amides: Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. Source: ACS Pharmacology & Translational Science [Link][5]

  • Isoxazole Metabolic Liability (Ring Opening): Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway. Source: Drug Metabolism and Disposition [Link][6]

  • Mechanism of Isoxazole Scission: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Source: Drug Metabolism and Disposition [Link][2]

  • Triazole Physicochemical Properties: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Source: Drug Discovery Today [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Metabolic Stability of Dimethyl Triazole Methanol in Microsomal Assays

In the landscape of drug discovery and development, understanding a compound's metabolic fate is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, understanding a compound's metabolic fate is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting the progression of a promising therapeutic candidate.[1][2] This guide provides a comprehensive framework for assessing the metabolic stability of a novel triazole-containing compound, dimethyl triazole methanol, using the gold-standard in vitro method: the liver microsomal stability assay.

We will delve into the causality behind experimental design, present a detailed protocol for a self-validating assay, and compare the hypothetical performance of dimethyl triazole methanol against established benchmarks. This guide is intended for researchers, scientists, and drug development professionals seeking to generate robust and reliable metabolic stability data.

The Gatekeepers of Metabolism: Why Microsomal Assays are Foundational

The liver is the primary site of drug metabolism in the body.[3][4] Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5][6][7] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics.[1][5] The in vitro microsomal stability assay offers a cost-effective and high-throughput method to predict a compound's in vivo hepatic clearance and to rank-order new chemical entities based on their metabolic lability.[2][6][8]

Triazole-containing compounds, a class known for their diverse pharmacological activities, are often substrates and inhibitors of CYP enzymes.[9][10] Therefore, understanding the metabolic stability of a novel triazole derivative like dimethyl triazole methanol is paramount. The 1,2,4-triazole nucleus itself is generally stable to metabolism, but the substituents on the ring are often sites of metabolic modification.[11]

A Step-by-Step Protocol for a Robust Microsomal Stability Assay

The following protocol is designed to be a self-validating system, incorporating essential controls to ensure the integrity of the data.

1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of dimethyl triazole methanol in dimethyl sulfoxide (DMSO).

  • Comparator Compound Stock Solutions: Prepare 10 mM stock solutions of comparator compounds in DMSO. We will use:

    • Verapamil: A known high-clearance compound.

    • Dextromethorphan: A known moderate-clearance compound.

    • Fluconazole: A structurally related triazole antifungal known for its metabolic stability.

  • Liver Microsomes: Use pooled human liver microsomes (HLM) from a reputable supplier to minimize inter-individual variability.[3] The protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • NADPH-Regenerating System (NRS): The metabolic activity of CYPs is dependent on the cofactor NADPH.[3][12] An NRS is used to maintain a saturating concentration of NADPH throughout the incubation. A typical NRS consists of:

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PD)

    • Magnesium chloride (MgCl₂)

  • Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound) to terminate the enzymatic reaction and precipitate proteins.

2. Experimental Workflow:

The following diagram illustrates the key steps in the microsomal stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test & Comparator Compound Stocks (10 mM in DMSO) D Pre-incubate HLM, Buffer, & Test Compound for 5 min A->D B Prepare Human Liver Microsomes (HLM) B->D C Prepare NADPH-Regenerating System (NRS) & Buffer E Initiate Reaction by Adding NRS C->E D->E Start Reaction F Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) E->F Time Course G Quench Reaction with Cold Acetonitrile + Internal Standard F->G Terminate H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining I->J

Caption: Experimental workflow for the in vitro microsomal stability assay.

3. Incubation Conditions:

ParameterRecommended ValueRationale
Test Compound Concentration 1 µMA low concentration is used to be in the linear range of enzyme kinetics and to minimize non-specific binding.[3]
Microsomal Protein Concentration 0.5 mg/mLThis concentration is typically sufficient to observe metabolism without excessive non-specific binding.[3][7]
Incubation Temperature 37°CTo mimic physiological conditions.[3][6]
Time Points 0, 5, 15, 30, 45, 60 minutesA range of time points allows for the accurate determination of the rate of metabolism for compounds with varying stabilities.[3][13]
Final DMSO Concentration ≤ 0.1%High concentrations of organic solvents can inhibit enzyme activity.
Controls 1. Minus NADPH: To assess non-enzymatic degradation. 2. Heat-inactivated microsomes: To confirm that the observed degradation is enzymatic. 3. Positive Controls: Verapamil and Dextromethorphan to ensure the assay is performing as expected.[3][13]Essential for a self-validating system.

4. Analytical Quantification:

The concentration of the parent compound remaining at each time point is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][14] This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.

5. Data Analysis:

The metabolic stability of a compound is typically expressed as its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[1]

  • Half-life (t₁/₂): The time required for 50% of the parent compound to be metabolized. It is calculated from the slope of the natural logarithm of the percent remaining of the parent compound versus time.

  • Intrinsic Clearance (CLᵢₙₜ): The intrinsic ability of the liver to metabolize a drug. It is calculated from the half-life and the reaction volume and protein concentration.

Comparative Metabolic Stability of Dimethyl Triazole Methanol

The following table presents hypothetical data for dimethyl triazole methanol alongside experimentally determined values for our comparator compounds. This allows for a clear comparison of its potential metabolic stability profile.

CompoundTypeIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)Predicted In Vivo Clearance
VerapamilHigh Clearance Control< 10> 100High
DextromethorphanModerate Clearance Control15 - 3030 - 70Moderate
FluconazoleLow Clearance Comparator> 60< 10Low
Dimethyl Triazole Methanol Test Compound (Hypothetical) 45 20 Low to Moderate

Disclaimer: The data for Dimethyl Triazole Methanol is hypothetical and for illustrative purposes only.

Based on this hypothetical data, dimethyl triazole methanol exhibits moderate metabolic stability, suggesting it would have a lower to moderate predicted in vivo clearance. Its stability is significantly greater than the high-clearance compound verapamil but less than the highly stable fluconazole.

Potential Metabolic Pathways of Dimethyl Triazole Methanol

The metabolism of triazole-containing compounds is often mediated by CYP enzymes, with CYP3A4 being a major contributor for many.[15] The following diagram illustrates potential metabolic pathways for a generic dimethyl triazole methanol structure.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism Parent Dimethyl Triazole Methanol M1 Hydroxylation of Methyl Group Parent->M1 CYP450 M2 Oxidation of Methanol to Aldehyde Parent->M2 CYP450 / ADH M3 N-dealkylation Parent->M3 CYP450 M4 Glucuronidation of Hydroxylated Metabolite M1->M4 UGTs

Caption: Potential metabolic pathways for dimethyl triazole methanol.

The primary sites of metabolism are likely to be the methyl groups (hydroxylation) and the methanol moiety (oxidation). N-dealkylation is also a common metabolic pathway for N-substituted triazoles. These Phase I metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[1]

Conclusion

This guide has provided a comprehensive overview of the principles and practices for assessing the metabolic stability of dimethyl triazole methanol using liver microsomal assays. By following a robust, self-validating protocol and comparing the results to well-characterized compounds, researchers can confidently rank-order new chemical entities and make informed decisions in the drug discovery process. The hypothetical data presented for dimethyl triazole methanol suggests a favorable metabolic stability profile, warranting further investigation into its pharmacokinetic properties.

References

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available at: [Link]

  • Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • Bronzetti, G., et al. (1987). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Mutation Research, 178(1), 11-20. Available at: [Link]

  • Ali, H. M., & Aboul-Enein, H. Y. (1995). Synthesis and in vitro microsomal metabolism of 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential metabolites. Biomedical Chromatography, 9(3), 136-139. Available at: [Link]

  • Jia, L., & Liu, X. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 411-424. Available at: [Link]

  • Obianom, O. N., et al. (2020). Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice. Journal of Medicinal Chemistry, 63(10), 5275-5287. Available at: [Link]

  • Yamada, T., et al. (2020). Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides: an Application of the Fused-grid Template* system. Journal of Toxicological Sciences, 45(6), 339-353. Available at: [Link]

  • Darmawan, E., et al. (2024). Triazole antifungal drug interactions—practical considerations for excellent prescribing. Journal of Antimicrobial Chemotherapy, dkae131. Available at: [Link]

  • Lee, J. I., et al. (2012). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition, 40(5), 881-888. Available at: [Link]

  • Sharma, R., et al. (2019). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology, 5(3), 441-450. Available at: [Link]

  • Mary, L., et al. (2013). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 579-583. Available at: [Link]

  • Uddin, M. J., et al. (2023). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. ResearchGate. Available at: [Link]

  • Cosh, H. (2023). Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson University. Available at: [Link]

  • Şahin, E., et al. (2021). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 32(1), 58-69. Available at: [Link]

  • Belghit, S., et al. (2020). Contrasting Influence of NADPH and a NADPH-Regenerating System on the Metabolism of Carbonyl-Containing Compounds in Hepatic Microsomes. Drug Metabolism and Disposition, 48(12), 1269-1277. Available at: [Link]

  • Butnariu, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5358. Available at: [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Synapse. Available at: [Link]

  • Taylor & Francis. (n.d.). NADPH – Knowledge and References. Available at: [Link]

  • Weng, J., et al. (2012). Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1937-1941. Available at: [Link]

  • Tornio, A., & Backman, J. T. (2018). Pharmacogenomics of triazole antifungal agents: implications for safety, tolerability and efficacy. Expert Opinion on Drug Metabolism & Toxicology, 14(1), 33-44. Available at: [Link]

  • Giebułtowicz, J., & Wujec, M. (2020). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Antibiotics, 9(11), 795. Available at: [Link]

  • Li, C., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. Available at: [Link]

  • Ayati, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 874636. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • National Institute of Environmental Health Sciences. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8196. Available at: [Link]

  • Phillips, J. C., et al. (1977). Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the rat. Food and Cosmetics Toxicology, 15(4), 329-334. Available at: [Link]

  • Aslam, A. (2025). Role of NADPH in Cellular Metabolism. The Virtual University of Pakistan. Available at: [Link]

Sources

Validation

Triazole Methanol vs. Amide Bond: A Bioisosteric Hydrogen Bonding Guide

Executive Summary Verdict: The 4-hydroxymethyl-1,2,3-triazole ("Triazole Methanol") represents a "second-generation" amide bioisostere.[1] While the unsubstituted 1,2,3-triazole effectively mimics the amide's dipole and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The 4-hydroxymethyl-1,2,3-triazole ("Triazole Methanol") represents a "second-generation" amide bioisostere.[1] While the unsubstituted 1,2,3-triazole effectively mimics the amide's dipole and planarity, it lacks a strong hydrogen bond donor (HBD). The addition of the hydroxymethyl group restores this critical HBD capacity, allowing the moiety to mimic the solvation shell and directional H-bonding of a trans-amide bond while retaining the triazole's superior metabolic stability.

Use the Amide Bond when:

  • Native receptor binding requires precise, rigid H-bond geometry (3.8 Å distance).

  • Metabolic stability is not the primary limiting factor.

Use the Triazole Methanol when:

  • Proteolytic Stability is critical (triazoles are completely resistant to proteases).

  • You need to maintain water solubility and H-bond donor capability in a peptidomimetic.[1]

  • The target tolerates a slightly extended backbone distance (~5.0 Å vs. 3.8 Å).

Part 1: Structural & Electronic Basis[1]

Hydrogen Bonding Topology

The core limitation of the "bare" 1,4-disubstituted 1,2,3-triazole is its reliance on the C5-H bond as a donor.[1] While polarized, this C-H bond is significantly weaker than an amide N-H. The hydroxymethyl variant bridges this gap.

FeatureTrans-Amide Bond 1,4-Disubstituted Triazole 4-Hydroxymethyl-1,2,3-Triazole
H-Bond Donor (HBD) Strong (N-H)Weak (C5-H)Strong (-OH) + Weak (C5-H)
H-Bond Acceptor (HBA) Strong (C=O)Moderate (N2, N3 lone pairs)Strong (-OH) + Moderate (N2, N3)
Dipole Moment ~3.5 – 4.0 D~4.5 – 5.0 D~5.2 D (Enhanced by -OH)
Substituent Distance 3.8 – 3.9 Å (

to

)
5.0 – 5.1 Å5.0 – 5.1 Å
Proteolytic Stability Labile (High)Inert (Complete)Inert (Complete)
Visualizing the Interaction Landscape

The following diagram illustrates the directional H-bonding vectors. Note how the Triazole Methanol introduces an "OH" vector that can pivot to satisfy donor or acceptor requirements, offering entropic advantages in solvation.

H_Bonding_Topology cluster_amide Native Trans-Amide cluster_triazole Bare 1,2,3-Triazole cluster_trimet Triazole Methanol Amide_NH N-H (Strong Donor) Amide_CO C=O (Strong Acceptor) Tri_CH C5-H (Weak Donor) Amide_NH->Tri_CH Loss of Donor Strength Tri_N N2/N3 (Mod. Acceptors) TM_OH -CH2-OH (Strong Donor/Acceptor) Tri_CH->TM_OH Restoration of Donor Strength TM_N N2/N3 (Mod. Acceptors) TM_OH->TM_N Intramolecular Potential TM_CH C5-H (Weak Donor)

Caption: Comparison of H-bond vectors. The Triazole Methanol restores the strong donor capacity lost in the bare triazole scaffold.

Part 2: Physicochemical Performance[1][2]

Solubility & Solvation

The amide bond is highly solvated in aqueous environments. Replacing it with a bare triazole often increases lipophilicity (LogP), which can be detrimental if water solubility is required.

  • Triazole Methanol Advantage: The hydroxymethyl group lowers the LogP, bringing the solvation profile closer to that of the native peptide bond. This is crucial for maintaining the hydrodynamic radius and solubility of peptidomimetics.

Permeability (PAMPA/Caco-2)

While amides are subject to efflux and enzymatic degradation, triazoles traverse membranes via passive diffusion without degradation.

  • Data Trend: 1,4-disubstituted triazoles generally show higher permeability (

    
    ) than their amide counterparts due to the lack of N-H...solvent drag, unless the specific transporter recognition is required. The hydroxymethyl variant balances this by providing a "handle" for water solubility without significantly compromising the membrane crossing ability of the aromatic ring.
    

Part 3: Experimental Validation Protocols

To rigorously validate the replacement of an amide with a triazole methanol, you must quantify the H-bond donor acidity and membrane permeability.

Protocol 3.1: NMR Titration for H-Bond Acidity ( )

This protocol measures the chemical shift change (


) of the donor proton (OH or CH) upon adding a standard acceptor (e.g., DMSO-d6 or HMPA).

Reagents:

  • Probe: The Triazole Methanol compound (10 mM).

  • Solvent:

    
     (non-polar, non-competing).
    
  • Titrant: DMSO-d6 (Standard H-bond acceptor).[1]

Workflow:

  • Prepare Sample: Dissolve 5 mg of compound in 600

    
    L 
    
    
    
    .
  • Baseline Scan: Acquire

    
     NMR at 298 K. Record chemical shift of the -OH and C5-H protons.
    
  • Titration: Add DMSO-d6 in 0.5 equivalent increments (0.5, 1.0, 1.5... 5.0 eq).

  • Measurement: Record

    
     NMR after each addition.
    
  • Analysis: Plot

    
     vs. [DMSO]. Fit to a 1:1 binding isotherm to extract the association constant (
    
    
    
    ).
    • Interpretation: A larger

      
       and 
      
      
      
      indicate a stronger H-bond donor. Compare this to a reference amide (e.g., N-methylacetamide).
Protocol 3.2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Used to confirm that the addition of the polar -OH group does not abolish membrane permeability.

Workflow:

  • Donor Plate: Prepare 10 mM stock of Triazole Methanol in DMSO. Dilute to 50

    
    M in PBS (pH 7.4). Add to donor wells.
    
  • Membrane: Coat the PVDF filter of the donor plate with 5

    
    L of 1% lecithin in dodecane (artificial lipid bilayer).
    
  • Acceptor Plate: Fill with 200

    
    L PBS (pH 7.4).
    
  • Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate plates. Measure UV absorbance (or LC-MS) of donor and acceptor wells.

  • Calculation:

    
    
    
    • Target:

      
       cm/s indicates good permeability.
      

Part 4: Decision Logic & Synthesis

When designing a drug candidate, use the following logic flow to decide between the Amide and Triazole Methanol.

Decision_Tree Start Start: Peptidomimetic Design Stability Is Metabolic Stability Critical? Start->Stability HBond Is H-Bond Donor (NH) Essential for Receptor Binding? Stability->HBond Yes (High Proteolysis) Amide Use Native Amide (Consider N-methylation if unstable) Stability->Amide No (In vitro only) Geometry Is the 3.8 Å Distance Strict? HBond->Geometry Yes (Donor needed) BareTri Use Bare 1,2,3-Triazole (Click Chemistry) HBond->BareTri No (Acceptor only) Geometry->Amide Yes (Strict 3.8 Å) TriMet Use Triazole Methanol (4-hydroxymethyl-1,2,3-triazole) Geometry->TriMet No (Flexible ~5.0 Å)

Caption: Decision matrix for selecting the optimal linker based on stability and binding requirements.

References

  • Valverde, I. E., et al. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. MDPI.[2] [Link]

  • Corredor, M., Solà, J., & Alfonso, I. (2018). Disubstituted 1,2,3-Triazoles as Amide Bond Mimetics. IntechOpen. [Link]

  • Massarotti, A., et al. (2014). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. ProQuest. [Link][3][4]

  • Bock, V. D., et al. (2007). 1,2,3-Triazoles as Peptide Bond Isosteres: Synthesis and Biological Evaluation of Cyclotetrapeptide Mimics. European Journal of Organic Chemistry. [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(dimethyl-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(dimethyl-1H-1,2,3-triazol-4-yl)methanol
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